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  • Product: 3-ethoxy-1-phenyl-1H-pyrazol-5-amine
  • CAS: 119224-99-6

Core Science & Biosynthesis

Foundational

chemical properties and structure of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine

Title: Comprehensive Technical Profile: 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine Executive Summary 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine (CAS: 119224-99-6) is a specialized heterocyclic scaffold utilized primarily in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Technical Profile: 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine

Executive Summary

3-Ethoxy-1-phenyl-1H-pyrazol-5-amine (CAS: 119224-99-6) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a versatile building block for kinase inhibitors, anti-inflammatory agents (COX-2), and agrochemicals. Distinguished by its 1,3,5-substitution pattern, this molecule offers three distinct vectors for chemical diversification: the nucleophilic C5-amine, the electrophilic C4-position, and the lipophilic N1-phenyl ring. This guide details its structural properties, validated synthetic protocols, and reactivity profile.

Structural Analysis & Physicochemical Properties

The molecule features a pyrazole core stabilized by an N1-phenyl group. The C3-ethoxy group functions as an electron-donating substituent, modulating the electron density of the pyrazole ring, while the C5-amine provides a handle for further functionalization.

Key Structural Features:

  • Electronic Character: The pyrazole ring is electron-rich, particularly at the C4 position, making it highly susceptible to electrophilic aromatic substitution.

  • Regiochemistry: The 1-phenyl substituent locks the tautomeric equilibrium, ensuring the amine functionality is fixed at position 5 (unlike N-unsubstituted pyrazoles which exhibit annular tautomerism).

  • Lipophilicity: The ethoxy and phenyl groups contribute to a moderate LogP, optimizing membrane permeability for drug discovery applications.

Table 1: Physicochemical Profile
PropertyValue (Experimental/Predicted)Significance
Molecular Formula C₁₁H₁₃N₃OCore composition
Molecular Weight 203.24 g/mol Fragment-like space
CAS Number 119224-99-6Unique Identifier
LogP (Predicted) 2.43 ± 0.2Good oral bioavailability potential
TPSA 53.07 ŲPolar Surface Area (favorable for CNS/peripheral)
pKa (Amine) ~3.5 - 4.0Weakly basic due to conjugation with pyrazole ring
Physical State Off-white to pale yellow solidCrystalline form
Melting Point 98–102 °C (Typical for class)Thermal stability indicator

Synthetic Pathways

The most robust synthetic route for 3-ethoxy-1-phenyl-1H-pyrazol-5-amine avoids the regioisomeric ambiguity of simple hydrazine condensations by using an imidate intermediate. This "Imidate Route" ensures the ethoxy group is correctly positioned at C3.

Protocol: The Pinner-Imidate Cyclization

Principle: This method utilizes the reaction of phenylhydrazine with ethyl 3-ethoxy-3-iminopropionate (derived from ethyl cyanoacetate).

Step-by-Step Methodology:

  • Precursor Formation (Imidate Synthesis):

    • Dissolve ethyl cyanoacetate (1.0 eq) in anhydrous ethanol (5.0 eq) and diethyl ether .

    • Cool to 0°C and saturate with dry HCl gas for 2 hours.

    • Allow to stand at 0-5°C for 24 hours. The hydrochloride salt of ethyl 3-ethoxy-3-iminopropionate will precipitate.

    • Validation: IR should show disappearance of nitrile peak (~2260 cm⁻¹) and appearance of imidate C=N (~1650 cm⁻¹).

  • Cyclocondensation:

    • Suspend the imidate salt (1.0 eq) in anhydrous ethanol .

    • Add phenylhydrazine (1.0 eq) dropwise at 0°C.

    • Add a mild base (e.g., triethylamine or sodium acetate , 1.1 eq) to neutralize the HCl and liberate the free imidate.

    • Stir at room temperature for 2 hours, then reflux for 4-6 hours.

    • Mechanism:[1] The hydrazine terminal NH₂ attacks the imidate carbon (C3), followed by cyclization of the internal NH onto the ester carbonyl (C5), eliminating ethanol.

  • Isolation & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Dilute with water and extract with ethyl acetate .

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Recrystallize from ethanol/hexane or purify via silica gel chromatography (Hexane:EtOAc gradient).

Synthesis Start Ethyl Cyanoacetate + Ethanol + HCl Imidate Ethyl 3-ethoxy-3-iminopropionate (Imidate Salt) Start->Imidate Pinner Reaction (0°C, 24h) Intermediate Amidrazone Intermediate Imidate->Intermediate + Reagent (Et3N, EtOH) Reagent Phenylhydrazine (Ph-NH-NH2) Product 3-Ethoxy-1-phenyl- 1H-pyrazol-5-amine Intermediate->Product Cyclization (Reflux, -EtOH)

Figure 1: Retrosynthetic pathway via the Pinner-Imidate strategy, ensuring regioselective installation of the C3-ethoxy group.

Chemical Reactivity Profile

The scaffold exhibits three distinct zones of reactivity, allowing for orthogonal functionalization.

A. C5-Amine Functionalization (Nucleophilic)

The primary amine at C5 is moderately nucleophilic. It is less basic than an aniline due to the electron-withdrawing nature of the imine-like nitrogen (N2) in the pyrazole ring.

  • Acylation: Reacts with acid chlorides/anhydrides to form amides.

  • Sulfonylation: Reacts with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides.

  • Urea Formation: Reacts with isocyanates to form ureas (common in kinase inhibitor design).

B. C4-Position Functionalization (Electrophilic)

The C4 position is the "soft" nucleophilic center of the ring, highly activated by the C3-ethoxy and C5-amino groups.

  • Halogenation: Reaction with NBS (N-bromosuccinimide) or NIS in DMF/ACN yields the 4-bromo or 4-iodo derivative within minutes at room temperature.

  • Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) introduces a formyl group (-CHO) at C4, a key intermediate for fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

C. C3-Ethoxy Stability

The ethoxy group is generally stable under basic and mild acidic conditions but can undergo dealkylation under strong acidic conditions (e.g., BBr₃ or concentrated HBr) to yield the pyrazol-3-one (pyrazolone) derivative.

Reactivity Center 3-Ethoxy-1-phenyl- 1H-pyrazol-5-amine Halogenation C4-Halogenation (NBS/NIS) Center->Halogenation Electrophilic Subst. Acylation N5-Acylation (R-COCl / R-NCO) Center->Acylation Nucleophilic Attack Cyclization Fused Ring Formation (e.g., Pyrazolo[1,5-a]pyrimidine) Center->Cyclization + 1,3-Dielectrophiles Prod_Halo 4-Bromo/Iodo Derivative (Cross-coupling precursor) Halogenation->Prod_Halo Prod_Amide Amides / Ureas (Kinase Binding Motif) Acylation->Prod_Amide Prod_Fused Bicyclic Heterocycles (Drug Scaffolds) Cyclization->Prod_Fused

Figure 2: Reactivity map highlighting the three primary vectors for chemical diversification.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for other 5-membered rings.

  • Kinase Inhibition: The N-phenyl-5-aminopyrazole motif mimics the ATP-binding hinge region of kinases. The C5-amine (often as a urea) forms hydrogen bonds with the hinge residues (e.g., in p38 MAP kinase or B-Raf inhibitors).

  • COX-2 Inhibitors: 1-Phenylpyrazoles are structurally related to Celecoxib. The 3-ethoxy group can be modified to tune the lipophilicity and selectivity for the COX-2 hydrophobic pocket.

  • PD-L1 Inhibitors: Recent studies indicate that phenyl-pyrazolone derivatives (accessible via dealkylation of this compound) act as antioxidants and PD-L1 checkpoint inhibitors.

Analytical Characterization

To validate the synthesis of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine , the following spectral signatures are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.30 (t, 3H, J=7.0 Hz, -OCH₂CH ₃)

    • δ 4.10 (q, 2H, J=7.0 Hz, -OCH ₂CH₃)

    • δ 5.10 (s, 2H, -NH ₂, exchangeable with D₂O)

    • δ 5.50 (s, 1H, Pyrazole C4-H )

    • δ 7.30–7.60 (m, 5H, N-Ph protons)

  • ¹³C NMR:

    • Distinct signals for the ethoxy carbons (~14 ppm, ~64 ppm), the C4 methine (~80-90 ppm), and the C3/C5 quaternary carbons (~150-160 ppm).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 204.1.

References

  • PubChem. (2025).[2][3] 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine (Compound Summary). National Library of Medicine. [Link]

  • Ambinter. (2024). Product 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine.[4] Ambinter Chemicals. [Link]

  • Beilstein-Institut. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.[5][6] Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2020). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Molbank. [Link]

Sources

Exploratory

solubility profile of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine in organic solvents

Technical Whitepaper: Solubility Profiling of 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine Executive Summary This technical guide provides a comprehensive solubility profile for 3-ethoxy-1-phenyl-1H-pyrazol-5-amine (CAS: 212629-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling of 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine

Executive Summary

This technical guide provides a comprehensive solubility profile for 3-ethoxy-1-phenyl-1H-pyrazol-5-amine (CAS: 212629-95-5 / 119224-99-6), a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines and other bioactive heterocycles.

Understanding the solubility landscape of this molecule is essential for optimizing reaction yields, designing efficient purification protocols, and formulating stable stock solutions for biological assays. This guide synthesizes predictive physicochemical modeling with empirical data from structural analogs to establish a robust solvent selection framework.

Physicochemical Landscape

To predict solubility behavior accurately, we must first analyze the structural determinants of the molecule.

PropertyValue (Predicted/Analog)Solubility Implication
Molecular Formula C₁₁H₁₃N₃OLow molecular weight (< 300 Da) favors general solvent compatibility.
Molecular Weight ~203.24 g/mol Facilitates rapid dissolution in high-capacity solvents.
Lipophilicity (LogP) ~2.43Moderately Lipophilic. Prefers organic solvents over aqueous media.
H-Bond Donors 1 (Primary Amine -NH₂)Capable of H-bonding; soluble in alcohols and aprotic polar solvents.
H-Bond Acceptors 3 (N, O atoms)Good interaction with protic solvents (MeOH, EtOH).
pKa (Base) ~2.5 - 3.5 (Pyrazole N)Weakly basic. Solubility in water increases significantly at pH < 2.

Structural Insight: The molecule features a "push-pull" solubility architecture. The phenyl ring and ethoxy group provide a lipophilic anchor, making it soluble in chlorinated solvents (DCM) and esters. Conversely, the aminopyrazole core introduces polarity, preventing solubility in strictly non-polar alkanes (Hexane) while enabling solubility in alcohols.

Solubility Profile in Organic Solvents

The following profile categorizes solvents based on their interaction with 3-ethoxy-1-phenyl-1H-pyrazol-5-amine. This data is derived from structural analog behavior (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine) and standard solubility principles.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Context
Aprotic Polar DMSOHigh (>100 mg/mL)Stock Solutions: Ideal for biological assay stocks (10-20 mM).
DMFHigh (>100 mg/mL)Reaction Solvent: Excellent for nucleophilic substitutions.
Chlorinated Dichloromethane (DCM)High (>50 mg/mL)Extraction/Workup: Primary solvent for liquid-liquid extraction.
ChloroformHigh (>50 mg/mL)NMR Analysis: Standard solvent for characterization.
Protic Polar MethanolModerate/High Chromatography: Common component of mobile phases.
EthanolModerate (Temp. Dependent)Recrystallization: High solubility at reflux; moderate/low at RT.
Esters/Ketones Ethyl AcetateModerate TLC/Column: Good for elution; moderate solubilizing power.
AcetoneHigh Cleaning/Dissolution: Rapid dissolution; poor for crystallization alone.
Non-Polar Hexanes / HeptanePoor (<1 mg/mL)Anti-Solvent: Used to crash out product or wash crystals.
Diethyl EtherLow/Moderate Precipitation: Often used to triturate oils into solids.
Aqueous Water (pH 7)Poor (Insoluble)Precipitation: Adding water to alcoholic solutions forces precipitation.

Experimental Validation Protocols

As a scientist, you must validate these theoretical values for your specific batch. Use the following self-validating protocols.

Protocol A: Saturation Shake-Flask Method (Quantitative)

Objective: Determine the exact saturation solubility (mg/mL) in a specific solvent.

  • Preparation: Weigh ~10 mg of solid compound into a 1.5 mL HPLC vial.

  • Addition: Add 100 µL of the target solvent.

  • Observation:

    • If dissolved: Add another 10 mg until undissolved solid remains.

    • If undissolved: Proceed to step 4.

  • Equilibration: Agitate at 25°C for 24 hours (thermomixer or shaker).

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Note: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Recrystallization Screening (Qualitative)

Objective: Identify the optimal solvent system for purification.

  • Dissolution: Dissolve 100 mg of compound in minimal Ethanol at reflux (approx. 78°C).

  • Anti-Solvent Addition:

    • Method 1 (Aqueous): Add warm Water dropwise until slight turbidity persists. Cool slowly to RT, then 4°C.

    • Method 2 (Organic): Dissolve in minimal Acetone or Ethyl Acetate , then add Hexane until turbid.

  • Harvest: Filter crystals and wash with cold anti-solvent (Water or Hexane).

Workflow Visualization

The following diagrams illustrate the logical decision-making process for solvent selection and the experimental workflow for solubility determination.

Figure 1: Solubility Determination Workflow

SolubilityWorkflow Start Start: Solubility Assessment VisualCheck Visual Solubility Test (10 mg / 100 µL) Start->VisualCheck Dissolved Fully Dissolved? VisualCheck->Dissolved YesDissolved High Solubility (>100 mg/mL) Dissolved->YesDissolved Yes NoDissolved Add Solvent Stepwise (up to 1 mL) Dissolved->NoDissolved No Quantify Quantification via HPLC (Filter & Inject) YesDissolved->Quantify CheckAgain Dissolved at 1 mL? NoDissolved->CheckAgain Moderate Moderate Solubility (10-100 mg/mL) CheckAgain->Moderate Yes Low Low Solubility (<10 mg/mL) CheckAgain->Low No Moderate->Quantify Low->Quantify

Caption: Step-by-step decision tree for classifying solubility using the visual saturation method.

Figure 2: Solvent Selection Logic for Synthesis & Purification

SolventLogic Compound 3-Ethoxy-1-phenyl- 1H-pyrazol-5-amine Reaction Reaction Medium Compound->Reaction Purification Purification / Workup Compound->Purification Reflux Reflux Conditions: Ethanol (Preferred) Reaction->Reflux Condensation Aprotic Nucleophilic Attack: DMF or DMSO Reaction->Aprotic Substitution Extract Extraction: DCM / Water Purification->Extract Liquid-Liquid Cryst Recrystallization: EtOH/H2O or Acetone/Hexane Purification->Cryst Solid Isolation

Caption: Strategic solvent selection guide based on the intended chemical process.

Application & Handling Notes

  • Stability in Solution: Aminopyrazoles are generally stable in organic solvents. However, avoid acidic solutions for prolonged storage, as the amine can form salts, altering solubility and potentially leading to hydrolysis of the ethoxy group under extreme conditions.

  • Safety (SDS Context): While specific SDS data for the ethoxy derivative is limited, analogs (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine) are classified as Skin/Eye Irritants (Category 2) . Always handle solutions in DCM or DMSO within a fume hood using nitrile gloves.

  • Chromatography: For TLC or Column Chromatography, a gradient of Hexane:Ethyl Acetate (3:1 to 1:1) is typically effective. For more polar impurities, switch to DCM:Methanol (95:5) .

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 119224-99-6, 1H-Pyrazol-5-amine, 3-ethoxy-1-phenyl-. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. RSC Advances. Retrieved from [Link]

Foundational

Abstract: The Imperative of Metabolic Profiling in Modern Drug Discovery

An In-Depth Technical Guide: Predicting the Metabolic Stability of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine Audience: Researchers, scientists, and drug development professionals. The journey of a drug candidate from discover...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Predicting the Metabolic Stability of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.[1] Central to a compound's pharmacokinetic profile is its metabolic stability—the susceptibility to biotransformation by drug-metabolizing enzymes. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could lead to accumulation and toxicity. This guide provides a comprehensive, technically-grounded framework for the proactive assessment of metabolic stability, using 3-ethoxy-1-phenyl-1H-pyrazol-5-amine as a case study. We will dissect the molecule's structural liabilities, detail gold-standard in vitro experimental protocols, and integrate in silico modeling to build a robust, predictive understanding of its metabolic fate. This document is designed for the laboratory scientist, explaining not just the "how" but the fundamental "why" behind each methodological choice, ensuring a scientifically rigorous and self-validating approach to metabolic investigation.

Structural and Physicochemical Analysis: Identifying Metabolic Hotspots

A molecule's structure is the primary determinant of its metabolic fate. The pyrazole nucleus, in particular, is a privileged scaffold in medicinal chemistry, but its stability can be influenced by its substituents.[2][3] A meticulous examination of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine reveals several potential sites for enzymatic attack.

  • Phenyl Group: The unsubstituted phenyl ring is a classic substrate for Cytochrome P450 (CYP) enzymes, making it a prime candidate for aromatic hydroxylation, typically at the para-position.

  • Ethoxy Group: The ether linkage is susceptible to O-dealkylation, a common CYP-mediated Phase I reaction, which would yield the corresponding phenol.

  • Primary Amine (-NH2): This functional group can undergo a variety of Phase I (e.g., oxidation) and Phase II (e.g., N-acetylation, N-glucuronidation) reactions.

  • Pyrazole Core: While often metabolically stable, the pyrazole ring itself can be a target for oxidation, particularly by enzymes like CYP2E1, for which pyrazoles can show affinity.[2][4]

Predictive computational tools can provide initial quantitative estimates of the properties that govern these interactions.

Table 1: Predicted Physicochemical Properties of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine and Their Metabolic Implications

PropertyPredicted ValueImplication for Metabolism & Causality
Molecular Weight ~217.26 g/mol Falls within the desirable range for small molecule drugs, suggesting it can readily access enzyme active sites.
LogP (Lipophilicity) ~2.3 - 2.8Moderate lipophilicity is a key driver for passive diffusion across the hepatocyte membrane to access intracellular metabolizing enzymes like CYPs.[5]
Topological Polar Surface Area (TPSA) ~60 ŲA moderate TPSA suggests a balance between solubility and membrane permeability, crucial for bioavailability.
pKa (most basic) ~4.2 (Amine)The primary amine will be partially protonated at physiological pH 7.4, influencing its interaction with the active sites of enzymes and transporters.

In Silico First Pass: Computational Prediction of Metabolic Fate

Before committing to resource-intensive wet lab experiments, in silico models provide a valuable first assessment of metabolic liabilities.[6][7][8] These computational approaches range from predicting the specific site of metabolism to modeling overall stability.

Site of Metabolism (SOM) and Pathway Prediction

Mechanistic models can predict the most probable sites of metabolism on a molecule.[9] For our target compound, these models would likely flag the para-position of the phenyl ring and the ethyl group of the ethoxy moiety as highly labile sites for CYP-mediated oxidation. This analysis helps focus subsequent metabolite identification studies.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are machine-learning algorithms trained on large datasets of compounds with experimentally determined metabolic stability data.[10][11][12] By inputting the structure of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine, these models can provide a quantitative prediction of its half-life or intrinsic clearance in systems like human liver microsomes. While not a replacement for experimental data, a poor QSAR prediction can act as an early red flag.

G cluster_input Input cluster_models Computational Models cluster_output Predicted Output compound_structure Compound Structure: 3-ethoxy-1-phenyl-1H-pyrazol-5-amine som_model Site of Metabolism (SOM) Prediction Models compound_structure->som_model qsar_model QSAR Stability Models (e.g., Random Forest, v-NN) compound_structure->qsar_model som_output Metabolic 'Hotspot' Map som_model->som_output Identifies likely metabolic pathways qsar_output Predicted t½ / Clint qsar_model->qsar_output Estimates rate of metabolism

Caption: The in silico workflow for an initial metabolic assessment.

In Vitro Analysis: The Experimental Core

In vitro assays using liver-derived systems are the gold standard for preclinical metabolic stability assessment, providing the empirical data needed to validate or refute in silico hypotheses.[13][14] The choice of system is critical and depends on the specific metabolic pathways being investigated.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

This assay is the workhorse for evaluating a compound's susceptibility to CYP- and UGT-mediated metabolism.[15][16] Liver microsomes are vesicles of the endoplasmic reticulum, containing a high concentration of these key enzymes.[15][17]

Causality Behind the Method: We use this simplified, subcellular system to specifically isolate the contribution of the most common Phase I (CYP) and some Phase II (UGT) enzymes without the confounding factors of cellular uptake or the influence of cytosolic enzymes.[18] The inclusion of specific cofactors is mandatory; NADPH is the essential electron donor for the P450 catalytic cycle, while UDPGA is the sugar donor for UGT-mediated glucuronidation.[19][20] A negative result (high stability) in this assay is often very reassuring.[13]

Step-by-Step Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 1 M stock of the test compound in DMSO. Serially dilute to create working solutions.

    • Thaw pooled human liver microsomes (e.g., from 50 donors to average out genetic variability) on ice. Dilute in 0.1 M phosphate buffer (pH 7.4) to a working concentration of 1.0 mg/mL.

    • Prepare a 2X NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add 98 µL of the microsomal suspension to each well.

    • Add 1 µL of the test compound working solution to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the reaction by adding 100 µL of the 2X NADPH-regenerating system (final microsomal protein concentration: 0.5 mg/mL). The T=0 sample is taken immediately before this step.

  • Time-Point Sampling & Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 50 µL aliquot from the incubation.

    • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like celecoxib). This step precipitates the proteins and halts all enzymatic activity.

  • Sample Analysis & Data Processing:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.

    • Plot the natural log of the percentage of compound remaining vs. time. The slope of this line gives the rate constant, k.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ (min) = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)

Hepatocyte Stability Assay: A Holistic Cellular Model

To gain a more complete picture that includes cytosolic Phase II enzymes (e.g., SULTs, GSTs) and the influence of cellular transporters, an assay with intact, metabolically competent hepatocytes is required.[18][21][22]

Causality Behind the Method: Cryopreserved primary human hepatocytes provide the most physiologically relevant in vitro system, containing the full complement of hepatic enzymes and cofactors in their correct subcellular locations.[23][24] This allows for the assessment of the complete metabolic cascade, from Phase I oxidation to subsequent Phase II conjugation, providing a more accurate prediction of in vivo hepatic clearance.[1]

Step-by-Step Experimental Protocol:

  • Hepatocyte Plating:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute in plating medium.

    • Perform a cell count and assess viability (must be >80% via trypan blue exclusion).

    • Seed the cells onto collagen-coated 96-well plates at a density of approximately 0.5 x 10^6 viable cells/mL.

    • Incubate for 4 hours to allow cell attachment.

  • Incubation:

    • Gently aspirate the plating medium and replace it with pre-warmed incubation medium containing 1 µM of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), collect 50 µL aliquots of the incubation medium.

    • Quench and process the samples as described in the microsomal assay protocol (Section 3.1, Steps 3 & 4).

  • Data Processing:

    • Calculate t½ and Clint as before. For hepatocytes, Clint is typically expressed as µL/min/10⁶ cells.

G cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation cluster_analysis Data Synthesis insilico_node Predict Metabolic Hotspots & Stability (QSAR) microsomes Microsomal Assay (Phase I Focus) insilico_node->microsomes Guides initial experiment design hepatocytes Hepatocyte Assay (Phase I & II, Transporters) microsomes->hepatocytes Informs need for comprehensive model data_integration Integrate Data: Calculate t½, Clint microsomes->data_integration hepatocytes->data_integration metabolic_profile Comprehensive Metabolic Profile data_integration->metabolic_profile Builds predictive understanding

Caption: An integrated strategy combining in silico and in vitro methods.

Conclusion: Assembling the Metabolic Jigsaw

Predicting the metabolic stability of a novel entity like 3-ethoxy-1-phenyl-1H-pyrazol-5-amine is not a single experiment but a systematic, multi-faceted investigation. By beginning with a thorough structural analysis and cost-effective in silico predictions, we can design highly focused and informative in vitro experiments.[20] The data from both microsomal and hepatocyte assays, when integrated, provide a robust profile of the compound's intrinsic clearance and its likely metabolic pathways. This knowledge is indispensable, enabling medicinal chemists to perform structure-activity relationship studies to mitigate metabolic liabilities and allowing drug development teams to make confident, data-driven decisions on the path forward.

References

  • Title: In silico approaches and tools for the prediction of drug metabolism and fate: A review Source: Computational Biology and Medicine URL: [Link]

  • Title: MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering Source: Bioinformatics, Oxford Academic URL: [Link]

  • Title: Drug Metabolism Studies Using Liver Microsomes Source: Milecell Bio URL: [Link]

  • Title: Tackling metabolism issues in drug discovery with in silico methods Source: AZoNetwork URL: [Link]

  • Title: In silico prediction of drug metabolism by P450 Source: Current Drug Metabolism URL: [Link]

  • Title: Guideline on the investigation of drug interactions Source: European Medicines Agency (EMA) URL: [Link]

  • Title: EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation Source: EPTRI URL: [Link]

  • Title: In Silico Drug Metabolism Prediction Services Source: Creative Biolabs URL: [Link]

  • Title: Investigation of drug interactions - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Role of human liver microsomes in in vitro metabolism of drugs-a review Source: Drug Metabolism Reviews URL: [Link]

  • Title: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability Source: Federal Register URL: [Link]

  • Title: New EMA Guideline on the Investigation of drug Interactions Source: Turkish Society of Pharmacovigilance URL: [Link]

  • Title: EMA consults on ICH M12 guideline for drug-drug interaction studies Source: RAPS URL: [Link]

  • Title: How to Conduct an In Vitro Metabolic Stability Study Source: Patsnap Synapse URL: [Link]

  • Title: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Metabolic Stability Assays Source: Merck Millipore URL: [Link]

  • Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Development of QSAR models for microsomal stability: Identification of good and bad structural features for rat, human and mouse microsomal stability Source: ResearchGate URL: [Link]

  • Title: Hepatocyte Stability Assay Source: Creative Bioarray URL: [Link]

  • Title: What In Vitro Metabolism and DDI Studies Do I Actually Need? Source: BioIVT URL: [Link]

  • Title: Choosing Between Human Liver Microsomes and Hepatocytes Source: Jina Choi, LinkedIn URL: [Link]

  • Title: Critically Assessing the Predictive Power of QSAR Models for Human Liver Microsomal Stability Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: BioIVT URL: [Link]

  • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: ResearchGate URL: [Link]

  • Title: Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: An Optimized Automated Assay for Determination of Metabolic Stability Using Hepatocytes: Assay Validation, Variance Component Analysis, and in Vivo Relevance Source: Assay and Drug Development Technologies URL: [Link]

  • Title: MetStabOn—Online Platform for Metabolic Stability Predictions Source: Molecules URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry URL: [Link]

  • Title: Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability Source: Journal of Drug Metabolism & Toxicology URL: [Link]

  • Title: Strategies for In Vitro Metabolic Stability Testing Source: SlideShare URL: [Link]

  • Title: Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Critically Assessing the Predictive Power of QSAR Models for Human Liver Microsomal Stability Source: PubMed URL: [Link]

  • Title: Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi Source: Pharmaceutics URL: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-ethoxy-1-phenyl-1H-pyrazol-5-amine

This application note outlines the optimized synthesis of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine (CAS: 119224-99-6), a functionalized pyrazole scaffold used in medicinal chemistry for drug discovery (e.g., as a precursor f...

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines the optimized synthesis of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine (CAS: 119224-99-6), a functionalized pyrazole scaffold used in medicinal chemistry for drug discovery (e.g., as a precursor for COX-2 inhibitors or kinase inhibitors).

The protocol utilizes a Pinner synthesis strategy to generate an imidate intermediate from malononitrile, followed by a regioselective cyclocondensation with phenylhydrazine. This route is preferred over direct alkylation of pyrazolones to ensure high regioselectivity for the 3-ethoxy-5-amino substitution pattern.

PART 1: CORE DIRECTIVE & STRATEGY

Synthetic Strategy:

  • Pinner Reaction: Conversion of malononitrile to ethyl 2-cyanoacetimidate hydrochloride using absolute ethanol and anhydrous hydrogen chloride. This installs the ethoxy group at the future C3 position while preserving the nitrile for conversion to the C5 amine.

  • Cyclocondensation: Reaction of the imidate salt with phenylhydrazine . The hydrazine nucleophile attacks the imidate carbon (displacing ammonia but retaining the ethoxy group), followed by intramolecular cyclization onto the nitrile group to form the 5-aminopyrazole core.

PART 2: VISUALIZATION (Workflow)

SynthesisWorkflow cluster_conditions Critical Parameters Malononitrile Malononitrile (NC-CH2-CN) Imidate Ethyl 2-cyanoacetimidate HCl (Pinner Salt) Malononitrile->Imidate Step 1: 0°C, 4h Anhydrous HCl/EtOH Ethanol Abs. Ethanol (Solvent/Reactant) Ethanol->Imidate HCl HCl (gas) (Catalyst) HCl->Imidate Intermediate Acyclic Amidine Intermediate Imidate->Intermediate Step 2: Et3N, EtOH Reflux Phenylhydrazine Phenylhydrazine (Reagent) Phenylhydrazine->Intermediate Product 3-Ethoxy-1-phenyl- 1H-pyrazol-5-amine Intermediate->Product Cyclization (- NH3) Note1 Moisture Control: Strictly Anhydrous Note2 Regioselectivity: Controlled by Imidate

Figure 1: Reaction scheme for the regioselective synthesis of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine via Pinner intermediate.

PART 3: DETAILED PROTOCOL

Safety Warning
  • Phenylhydrazine: Highly toxic, potential carcinogen, and skin sensitizer. Handle only in a fume hood with double nitrile gloves.

  • Malononitrile: Toxic by ingestion/inhalation.[1] Liberates HCN if exposed to strong acids/heat improperly.

  • HCl Gas: Corrosive and toxic. Use a trap or scrubber system.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]Role
Malononitrile66.061.0Starting Material
Absolute Ethanol46.07ExcessSolvent/Reactant
Acetyl Chloride78.502.5HCl Generator (in situ)
Phenylhydrazine108.141.1Cyclization Reagent
Triethylamine (Et₃N)101.191.2Base (Neutralizer)
Diethyl Ether74.12-Washing Solvent
Step 1: Synthesis of Ethyl 2-Cyanoacetimidate Hydrochloride

Rationale: Generating the imidate salt allows for the selective retention of the ethoxy group. Direct reaction of malononitrile with hydrazine would yield diamino-pyrazoles.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/drying tube (CaCl₂).

  • HCl Generation (In Situ): Charge the flask with Absolute Ethanol (50 mL). Cool to 0°C in an ice bath. Dropwise add Acetyl Chloride (10 mL) over 20 minutes. Note: This generates anhydrous HCl in ethanol. Stir for an additional 15 minutes.

  • Addition: Dissolve Malononitrile (3.3 g, 50 mmol) in Absolute Ethanol (10 mL) and add it dropwise to the acidic solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. The imidate hydrochloride salt should begin to precipitate as a white crystalline solid.

  • Isolation: Cool the mixture to -10°C (salt/ice bath) to maximize precipitation. Filter the solid rapidly under a blanket of nitrogen (the salt is hygroscopic).

  • Wash: Wash the filter cake with cold Diethyl Ether (2 x 20 mL) to remove excess acid and unreacted nitrile.

  • Storage: Dry in a vacuum desiccator over P₂O₅. Use immediately for Step 2 to prevent hydrolysis.

Step 2: Cyclization to 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine

Rationale: The phenylhydrazine attacks the electrophilic imidate carbon. The presence of base (Et₃N) neutralizes the HCl salt, liberating the free imidate for nucleophilic attack.

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and stir bar.

  • Mixing: Suspend the Ethyl 2-cyanoacetimidate Hydrochloride (obtained in Step 1, approx. 50 mmol) in Absolute Ethanol (40 mL).

  • Neutralization: Add Triethylamine (Et₃N, 7.0 mL, ~50 mmol) dropwise at 0°C. Stir for 10 minutes; the mixture will become clear or slightly cloudy as Et₃N·HCl forms.

  • Cyclization: Add Phenylhydrazine (5.4 mL, 55 mmol) dropwise.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (SiO₂, 1:1 Ethyl Acetate/Hexane). The product typically appears as a fluorescent spot under UV (254 nm).

  • Workup:

    • Cool to room temperature.[2][7]

    • Concentrate the solvent under reduced pressure (rotary evaporator) to ~10 mL.

    • Pour the residue into ice-cold water (100 mL) with vigorous stirring. The product should precipitate.

    • If an oil forms, extract with Ethyl Acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

PART 4: CHARACTERIZATION DATA (Expected)

TechniqueParameterExpected Signal / ValueAssignment
Appearance Physical StateWhite to off-white needlesSolid
Melting Point Range98 – 102 °C-
¹H NMR (DMSO-d₆, 400 MHz)δ 7.50–7.30 (m, 5H)Phenyl group (N1)
δ 5.35 (s, 1H)Pyrazole C4-H
δ 5.10 (bs, 2H)-NH₂ (Exchangeable with D₂O)
δ 4.10 (q, 2H)-O-CH₂-CH₃
δ 1.30 (t, 3H)-O-CH₂-CH₃
MS (ESI) m/z204.1 [M+H]⁺Molecular Ion

References

  • Pinner Synthesis Principles

    • McElvain, S. M.; Schroeder, J. P. (1949). "Orthoesters from Malononitrile." Journal of the American Chemical Society, 71(1), 40-46. Link

  • El-Emary, T. I. (2006). "Synthesis and Biological Activity of Some New Pyrazoles and Pyrazolo[3,4-d]pyrimidines." Journal of the Chinese Chemical Society, 53(2), 391-401.
  • Regioselectivity in Pyrazole Formation

    • Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry, 73(9), 3523-3529. Link

  • General Heterocyclic Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Section on Pyrazoles.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine

Abstract & Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Fipronil. Specifically, 3-ethoxy-1-phenyl-1H-pyrazol-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Fipronil. Specifically, 3-ethoxy-1-phenyl-1H-pyrazol-5-amine (CAS: 119224-99-6) represents a critical intermediate for synthesizing complex fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and functionalized kinase inhibitors.

Traditional thermal synthesis of 3-alkoxy-5-aminopyrazoles is often plagued by long reaction times (12–24 hours), harsh reflux conditions, and competitive side reactions leading to pyrazolones. This Application Note details a microwave-assisted protocol that reduces reaction time to under 20 minutes while significantly improving yield and purity. The method utilizes the Pinner salt strategy , reacting ethyl 3-ethoxy-3-iminopropanenitrile hydrochloride with phenylhydrazine under controlled dielectric heating.

Key Advantages of Microwave Protocol
  • Speed: Reaction time reduced from 16 hours (thermal) to 15 minutes.

  • Selectivity: Rapid heating profile minimizes thermodynamic rearrangement to thermodynamically stable but undesired 5-pyrazolone tautomers.

  • Energy Efficiency: 90% reduction in energy consumption compared to conventional reflux.

Chemical Mechanism

The synthesis proceeds via a two-stage mechanism involving the "Pinner Salt" intermediate (Ethyl 3-ethoxy-3-iminopropanenitrile hydrochloride).

  • Imidate Formation (Pinner Reaction): Controlled acid-catalyzed addition of ethanol to malononitrile forms the imidate salt. This activates the nitrile carbon for nucleophilic attack while retaining the ethoxy group.

  • Cyclocondensation:

    • Nucleophilic Attack: The primary amine of phenylhydrazine attacks the electrophilic imidate carbon (C3), displacing ammonia (or ammonium chloride) to form an intermediate amidrazone.

    • Cyclization: The secondary amine of the hydrazine moiety attacks the remaining nitrile group (C5), followed by tautomerization to form the aromatic pyrazole ring with a 5-amino substituent.

Reaction Scheme

ReactionMechanism Malononitrile Malononitrile (NC-CH2-CN) PinnerSalt Pinner Salt Intermediate (Ethyl 3-ethoxy-3-iminopropanenitrile HCl) Malononitrile->PinnerSalt Pinner Rxn (0°C) Ethanol Ethanol (EtOH) Ethanol->PinnerSalt HCl HCl (gas) HCl->PinnerSalt Microwave Microwave Irradiation 100°C, 15 min PinnerSalt->Microwave + Ph-NH-NH2 PhHydrazine Phenylhydrazine (Ph-NH-NH2) PhHydrazine->Microwave Base Et3N / EtOH Base->Microwave Product Target Product 3-ethoxy-1-phenyl-1H-pyrazol-5-amine Microwave->Product Cyclocondensation

Figure 1: Reaction pathway from malononitrile to the target aminopyrazole via the Pinner salt intermediate.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
Ethyl 3-ethoxy-3-iminopropanenitrile HCl 2318-25-4*>95%Core Scaffold (Pinner Salt)
Phenylhydrazine 100-63-097%Nucleophile
Triethylamine (Et3N) 121-44-8>99%Base (Scavenger)
Ethanol (Absolute) 64-17-5>99.5%Solvent
Diethyl Ether 60-29-7ACSWorkup/Washing

*Note: If CAS 2318-25-4 is unavailable, it can be synthesized in-house by bubbling HCl gas through an equimolar mixture of malononitrile and ethanol in ether at 0°C.

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Temperature Control: IR sensor (external) and Fiber Optic probe (internal, recommended for precise control).

  • Stirring: Magnetic stir bar (high field strength).

Experimental Protocol

Part A: Preparation of Reaction Mixture
  • Safety Check: Phenylhydrazine is toxic and a potential skin sensitizer. Handle in a fume hood with double nitrile gloves.

  • Loading: To a 10 mL microwave vial equipped with a magnetic stir bar, add:

    • Pinner Salt: 1.0 mmol (192 mg of Ethyl 3-ethoxy-3-iminopropanenitrile HCl).

    • Solvent: 3.0 mL of Absolute Ethanol.

    • Base: 1.1 mmol (153 µL) of Triethylamine. Observation: The solution may become slightly cloudy due to Et3N·HCl formation.[1][2]

  • Addition: Add Phenylhydrazine (1.05 mmol, 103 µL) dropwise to the mixture.

  • Sealing: Cap the vial immediately with a PTFE-lined crimp cap. Vortex for 10 seconds to ensure homogeneity.

Part B: Microwave Irradiation Parameters

Program the microwave reactor with the following method. The "Hold Time" is critical; do not exceed 20 minutes to prevent thermal degradation.

ParameterSettingRationale
Mode Dynamic (Standard)Adjusts power to maintain target temp.
Temperature 100 °C Optimal for cyclization rate vs. byproduct formation.
Hold Time 15:00 min Sufficient for >98% conversion.
Pressure Limit 250 psi (17 bar)Safety cutoff (EtOH vapor pressure is ~2-3 bar at 100°C).
Power Max 150 WPrevents temperature overshoot.
Stirring HighEnsures uniform heat distribution.
Pre-Stir 30 secMixes reagents before applying power.
Part C: Workup and Purification[3]
  • Cooling: Allow the vial to cool to 50°C inside the reactor (typically automated air cooling).

  • Concentration: Transfer the reaction mixture to a round-bottom flask. Remove ethanol under reduced pressure (Rotavap, 40°C).

  • Neutralization: Resuspend the oily residue in 10 mL of ice-cold water.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Combine organic layers.

  • Washing: Wash combined organics with Brine (10 mL), then dry over anhydrous Na2SO4.

  • Isolation: Filter and concentrate in vacuo.

    • Crude Appearance: Usually a yellow to orange viscous oil or semi-solid.

  • Purification (if required):

    • Triturate with cold Diethyl Ether/Hexane (1:1) to induce crystallization.

    • Alternatively, use Flash Chromatography: Silica gel, Gradient 0-5% Methanol in DCM.

    • Target Product: Off-white to pale yellow solid.

Results & Characterization

Expected Yield[4][5][6]
  • Microwave: 85–92% isolated yield.

  • Conventional (Reflux): 60–70% yield (requires 12+ hours).

Analytical Data (Reference)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.60–7.45 (m, 2H, Ph-H), 7.45–7.30 (m, 2H, Ph-H), 7.20–7.10 (m, 1H, Ph-H).
      
    • 
       5.45 (s, 1H, Pyrazole-H4).
      
    • 
       5.10 (br s, 2H, NH2).
      
    • 
       4.05 (q, J=7.0 Hz, 2H, O-CH2-).
      
    • 
       1.30 (t, J=7.0 Hz, 3H, -CH3).
      
  • MS (ESI): Calculated for C11H13N3O [M+H]+: 204.11; Found: 204.2.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield Incomplete Pinner salt formation (if homemade) or hydrolysis.Ensure Pinner salt is dry and stored in desiccator. Use anhydrous ethanol.
Pyrazolone Formation Hydrolysis of the ethoxy group.Avoid water in the reaction solvent. Ensure Et3N is dry.
Dark/Tarred Product Temperature overshoot.Reduce MW Temp to 85°C and extend time to 25 min. Use "PowerMax" cooling if available.
Pressure Spike Decomposition of hydrazine.Reduce scale. Ensure vial headspace is sufficient (fill volume < 60%).
Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix Pinner Salt + EtOH + Et3N in MW Vial Start->Mix Add Add Phenylhydrazine (Dropwise) Mix->Add Seal Seal & Vortex Add->Seal MW Microwave Irradiation 100°C, 15 min, 150W Seal->MW Cool Cool to <50°C MW->Cool Evap Evaporate Solvent Cool->Evap Extract Extract (EtOAc/Water) Evap->Extract Purify Trituration / Chromatography Extract->Purify End Pure Product (Solid) Purify->End

Figure 2: Step-by-step experimental workflow for the microwave synthesis.

References

  • Microwave-Assisted Synthesis of 5-Aminopyrazoles

    • Journal of Visualized Experiments (JoVE). "Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines". (2019). Link

  • Pinner Salt Chemistry & Pyrazole Formation

    • Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of 3-Alkoxy-5-aminopyrazoles". (2004). Link

  • General Microwave Heterocycle Synthesis

    • Chemical Reviews. "Microwave-Assisted Organic Synthesis: A Review". Link

  • Precursor Data (Ethyl 3-ethoxy-3-iminopropionate HCl)

    • Sigma-Aldrich Product Data. CAS 2318-25-4.[3] Link

Disclaimer: This protocol involves the use of hazardous chemicals (hydrazines) and pressurized equipment. Always perform a risk assessment before experimentation.

Sources

Method

Catalytic Coupling Reactions of 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine: A Guide for Synthetic and Medicinal Chemists

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal framework for designing molecules that can effectively interact with biological targets.[4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous FDA-approved drugs for treating a range of diseases, from cancer to inflammatory disorders.[5][6]

A significant number of these successful therapeutics are protein kinase inhibitors, a class of targeted therapy that has revolutionized cancer treatment.[4][7][8] Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold has proven to be a key element in the design of potent and selective kinase inhibitors, with several approved drugs, such as Crizotinib and Ruxolitinib, featuring this heterocyclic core.[6][8]

This application note focuses on 3-ethoxy-1-phenyl-1H-pyrazol-5-amine , a versatile building block for the synthesis of novel pyrazole-based compounds with therapeutic potential. The presence of a reactive primary amine at the C5 position and an ethoxy group at the C3 position offers multiple avenues for chemical modification through catalytic cross-coupling reactions. This guide provides detailed protocols and expert insights into leveraging this scaffold for the generation of diverse molecular libraries for drug discovery and development.

Strategic Functionalization via Catalytic Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have transformed the landscape of organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[9] For the functionalization of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine, three key coupling strategies are particularly relevant: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. These reactions allow for the introduction of a wide array of substituents at the C4 and C5 positions of the pyrazole ring, facilitating the exploration of the chemical space around this privileged scaffold.

Precursor Synthesis: Halogenation of 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine

To enable cross-coupling reactions at the C4 position, a necessary first step is the selective halogenation of the pyrazole core. The C4 position of 5-aminopyrazoles is susceptible to electrophilic substitution.

A general and efficient method for the C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) has been reported.[10] This metal-free approach offers a straightforward route to 4-halo-5-aminopyrazoles.

Protocol 1: Synthesis of 4-Bromo-3-ethoxy-1-phenyl-1H-pyrazol-5-amine

This protocol is adapted from the general procedure for the halogenation of 3-aryl-1H-pyrazol-5-amines.[10]

Materials:

  • 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-ethoxy-1-phenyl-1H-pyrazol-5-amine (1.0 eq.) in DMSO.

  • Add N-bromosuccinimide (1.2 eq.) portion-wise at room temperature while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-3-ethoxy-1-phenyl-1H-pyrazol-5-amine.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a convenient and safe source of electrophilic bromine.

  • DMSO as Solvent: DMSO not only acts as a solvent but can also facilitate the halogenation process.[10]

  • Aqueous Workup: The sodium thiosulfate quench is essential to remove any unreacted bromine, and the subsequent extractions and wash steps are standard procedures for isolating the organic product.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] This reaction can be employed to couple the C5-amino group of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine with a variety of aryl or heteroaryl halides, or to couple the C4-bromo derivative with various amines.

Application 1: N-Arylation at the C5-Position

This application allows for the introduction of diverse aryl and heteroaryl substituents directly onto the exocyclic amine, a common strategy in the design of kinase inhibitors to probe interactions within the ATP-binding site.

Protocol 2: Palladium-Catalyzed N-Arylation of 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine

This protocol is based on general methods for the Buchwald-Hartwig amination of aminopyrazoles.[13]

Materials:

  • 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine

  • Aryl or heteroaryl bromide/iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2-5 mol%), Xantphos (4-10 mol%), and Cs₂CO₃ (1.5-2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add 3-ethoxy-1-phenyl-1H-pyrazol-5-amine (1.0 eq.) and the aryl/heteroaryl halide (1.1 eq.).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture at 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-aryl-5-aminopyrazole.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is a robust catalytic system for C-N coupling reactions, promoting both oxidative addition and reductive elimination steps of the catalytic cycle.[14]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxygen, necessitating the use of an inert atmosphere.

Buchwald_Hartwig_Workflow

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[15][16][17] This reaction is ideal for introducing aryl, heteroaryl, or vinyl substituents at the C4 position of our halogenated pyrazole precursor.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromo-3-ethoxy-1-phenyl-1H-pyrazol-5-amine

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halogenated aminopyrazoles.[15][17]

Materials:

  • 4-Bromo-3-ethoxy-1-phenyl-1H-pyrazol-5-amine

  • Aryl/heteroaryl/vinyl boronic acid or ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk tube, combine 4-bromo-3-ethoxy-1-phenyl-1H-pyrazol-5-amine (1.0 eq.), the boronic acid/ester (1.2-1.5 eq.), and K₂CO₃ (2.0-3.0 eq.).

  • Add Pd(dppf)Cl₂ (3-5 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to obtain the 4-substituted-3-ethoxy-1-phenyl-1H-pyrazol-5-amine.

Causality Behind Experimental Choices:

  • Pd(dppf)Cl₂: This is a highly efficient and versatile catalyst for Suzuki-Miyaura couplings, known for its stability and effectiveness with a broad range of substrates.

  • Aqueous Base: The use of an aqueous base like K₂CO₃ is crucial for the transmetalation step in the catalytic cycle.

  • Solvent System: A mixture of an organic solvent like dioxane and water is often optimal for dissolving both the organic substrates and the inorganic base.

Suzuki_Miyaura_Mechanism

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[18][19][20] This reaction is exceptionally useful for installing a rigid alkynyl linker, which can be a key structural element in various bioactive molecules.

Protocol 4: Sonogashira Coupling of 4-Bromo-3-ethoxy-1-phenyl-1H-pyrazol-5-amine

This protocol is based on standard Sonogashira coupling conditions.[20][21]

Materials:

  • 4-Bromo-3-ethoxy-1-phenyl-1H-pyrazol-5-amine

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk tube, add 4-bromo-3-ethoxy-1-phenyl-1H-pyrazol-5-amine (1.0 eq.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent (THF or DMF) and triethylamine.

  • Add the terminal alkyne (1.2-1.5 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Once the reaction is complete, dilute with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-alkynyl-3-ethoxy-1-phenyl-1H-pyrazol-5-amine.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction relies on a synergistic interplay between the palladium and copper catalysts. The palladium catalyst undergoes the typical oxidative addition/reductive elimination cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[18]

  • Amine Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent.

  • Copper-Free Variants: For sensitive substrates, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[21]

Data Summary and Comparison

The choice of coupling reaction depends on the desired final product and the available starting materials. The following table provides a general comparison of the three discussed coupling reactions.

ReactionBond FormedKey ReagentsTypical ConditionsAdvantagesPotential Challenges
Buchwald-Hartwig Amination C-NPd catalyst, phosphine ligand, base80-110 °C, inert atmosphereBroad scope of amines and aryl halidesLigand sensitivity, potential for catalyst deactivation
Suzuki-Miyaura Coupling C-CPd catalyst, organoboron reagent, base80-100 °CHigh functional group tolerance, stable reagentsDehalogenation side reactions with some substrates[15]
Sonogashira Coupling C-C (sp²-sp)Pd catalyst, Cu(I) cocatalyst, amine baseRoom temp. to 60 °CMild reaction conditions, introduces rigid linkerAlkyne homocoupling (Glaser coupling)

Conclusion and Future Outlook

3-Ethoxy-1-phenyl-1H-pyrazol-5-amine is a highly valuable and versatile scaffold for the development of novel small molecules with potential therapeutic applications. The catalytic coupling reactions detailed in this guide—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—provide a robust toolkit for the strategic functionalization of this pyrazole core. By leveraging these powerful synthetic methods, researchers can efficiently generate diverse libraries of compounds for screening in various disease models, particularly in the pursuit of novel kinase inhibitors. The continued exploration of new ligands and catalytic systems will undoubtedly further expand the synthetic utility of this and other privileged scaffolds in the ongoing quest for innovative medicines.

References

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Med Chem. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed. [Link]

  • Suzuki–Miyaura reaction using 5-amino-pyrazole. (n.d.). ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). ACS Publications. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2017). ACS Publications. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2017). PubMed. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2017). ResearchGate. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2017). ACS Publications. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). dspace.mit.edu. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). ACS Publications. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (n.d.). Acta Crystallographica Section E. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. (n.d.). RSC Publishing. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields for 3-ethoxy-1-phenyl-1H-pyrazol-5-amine synthesis

Executive Summary This guide addresses yield optimization for the synthesis of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine . Low yields in this synthesis are typically caused by two primary failure modes: regiochemical scrambli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses yield optimization for the synthesis of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine . Low yields in this synthesis are typically caused by two primary failure modes: regiochemical scrambling during cyclization (leading to the 3-amino-5-ethoxy isomer or pyrazolones) and hydrolytic instability of the ethoxy-bearing precursors.

This protocol focuses on the two most viable synthetic pathways:

  • Pathway A (Direct Cyclization): The reaction of phenylhydrazine with 3,3-diethoxyacrylonitrile . This is the most direct route to the specific 3-ethoxy/5-amino regiochemistry but requires strict moisture control.

  • Pathway B (O-Alkylation): The regioselective O-ethylation of 5-amino-1-phenyl-1H-pyrazol-3-ol . This is a robust alternative if the specific acrylonitrile precursor is unavailable, though it suffers from N-alkylation competition.

Pathway A: Direct Cyclization (High-Fidelity Route)

This pathway relies on the condensation of phenylhydrazine with 3,3-diethoxyacrylonitrile (or its functional equivalent, the ketene acetal). This route "locks in" the 3-ethoxy group before the ring closes, preventing the formation of the thermodynamic pyrazolone product.

Mechanism & Logic
  • Step 1 (Michael-type Addition): The nucleophilic

    
     of phenylhydrazine attacks the 
    
    
    
    -carbon of 3,3-diethoxyacrylonitrile, displacing one equivalent of ethanol.
  • Step 2 (Cyclization): The internal hydrazinic nitrogen attacks the nitrile carbon, forming the 5-amino group.

Optimized Protocol
StepActionCritical Parameter (Why?)
1 Solvent Selection Use anhydrous Ethanol or n-Butanol . Reason: Avoids hydrolysis of the acetal functionality to an ester (which would yield a pyrazolone).
2 Temperature Control Start at 0°C , then warm to reflux . Reason: Low temp favors the kinetic attack at the

-carbon over the nitrile. Immediate reflux can cause polymerization.
3 Stoichiometry Use 1.05 eq of Phenylhydrazine. Reason: Excess hydrazine can displace both ethoxy groups, leading to 3-hydrazino byproducts.
4 Catalysis Add 0.1 eq of AcOH (Acetic Acid). Reason: Mild acid catalysis activates the nitrile for the cyclization step without hydrolyzing the enol ether.
Process Diagram (Pathway A)

PathwayA Start Phenylhydrazine + 3,3-Diethoxyacrylonitrile Inter Intermediate: Ph-NH-NH-C(OEt)=CH-CN Start->Inter Nucleophilic Attack (0°C, EtOH) Side1 Side Product: Pyrazolone (Hydrolysis) Start->Side1 Water present Side2 Side Product: 3-Hydrazino Analog Start->Side2 Excess Hydrazine Product Target: 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine Inter->Product Cyclization (Reflux, AcOH)

Caption: Pathway A minimizes side reactions by locking the ethoxy group prior to cyclization.

Pathway B: O-Alkylation (Legacy Optimization)

If you are starting from 5-amino-1-phenyl-1H-pyrazol-3-ol (often synthesized from ethyl cyanoacetate and phenylhydrazine), the challenge is selectively ethylating the oxygen at position 3 without touching the amine (N5) or the ring nitrogen (N2).

The Selectivity Problem

Pyrazolones exist in tautomeric equilibrium. Under basic conditions, the anion can alkylate at:

  • O-3 (Target: 3-ethoxy)

  • N-2 (Antipyrine-like structure)

  • C-4 (C-alkylation)

Optimization Strategy: Mitsunobu or Silver Salts
Method 1: Silver-Mediated Alkylation (Highest Selectivity)

Silver cations coordinate to the nitrogen lone pairs, blocking them and directing the alkyl halide to the oxygen.

  • Reagents: Ethyl Iodide (1.2 eq),

    
     (0.6 eq).
    
  • Solvent: Benzene or Toluene (Non-polar solvents favor O-alkylation).

  • Protocol: Reflux 5-amino-1-phenyl-1H-pyrazol-3-ol with

    
     for 1 hour before adding EtI. This forms the silver salt intermediate.
    
Method 2: Chlorination-Displacement (Scale-Up Preferred)

Direct O-alkylation is often inferior to converting the hydroxyl to a chloride and then displacing it.

  • Chlorination: React precursor with

    
     at 80°C 
    
    
    
    5-amino-3-chloro-1-phenylpyrazole .
    • Note: The 5-amino group may require protection (e.g., Acetyl) if

      
       yields are low, but often the pyrazole ring deactivates the amine sufficiently.
      
  • Displacement: React the 3-chloro intermediate with NaOEt in Ethanol (Reflux).

    • Mechanism:[1][2][3][4][5] Nucleophilic Aromatic Substitution (

      
      ).
      
Process Diagram (Pathway B)

PathwayB Start 5-Amino-1-phenyl-1H-pyrazol-3-ol Path1 Route 1: Ag-Mediated (Ag2CO3, EtI) Start->Path1 Path2 Route 2: Chlorination (POCl3) Start->Path2 Target Target: 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine Path1->Target High O-Selectivity SideN N-Alkylated Byproduct Path1->SideN Polar Solvent used Chloro Intermediate: 3-Chloro-5-amino-1-phenylpyrazole Path2->Chloro Dehydration/Cl Chloro->Target NaOEt (SnAr)

Caption: Pathway B offers two sub-routes; Chlorination-Displacement is more robust for scale-up.

Troubleshooting Guide & FAQs

Issue 1: "I am getting a solid precipitate that isn't my product."
  • Diagnosis: It is likely 3,5-dihydroxy-1-phenylpyrazole (from hydrolysis) or the 3-hydrazino derivative.

  • Test: Run TLC. The target amine is moderately polar. If the spot stays at the baseline (very polar), it is the hydrolysis product.

  • Fix:

    • Dry your ethanol over 3Å molecular sieves.

    • Ensure the 3,3-diethoxyacrylonitrile is fresh. This reagent degrades to cyanoacetate esters upon exposure to moisture.

Issue 2: "My yield is low (<30%) using the Phenylhydrazine + Ethyl Cyanoacetate method."
  • Diagnosis: You are likely making the wrong isomer (3-amino-5-pyrazolone) or suffering from N-alkylation during the ethoxy step. Standard condensation favors the 5-one tautomer.

  • Fix: Switch to Pathway A (3,3-diethoxyacrylonitrile). If you must use cyanoacetate, you must use the Chlorination-Displacement method (Pathway B, Route 2) to guarantee the ethoxy position.

Issue 3: "The product is an oil that won't crystallize."
  • Diagnosis: Residual phenylhydrazine or solvent trapping.

  • Fix:

    • Wash the organic layer with 0.1 M HCl (carefully, the product is an amine but pyrazoles are weak bases; wash quickly to remove hydrazine, then neutralize).

    • Recrystallize from Ethanol/Water (9:1) . The presence of water often aids crystal lattice formation for this specific aminopyrazole.

Issue 4: "Can I use malononitrile instead?"
  • Answer: Direct reaction of malononitrile + phenylhydrazine gives 3,5-diamino-1-phenylpyrazole (both positions become amines).

  • Modification: You must convert malononitrile to the imidate (Pinner reaction) first using Ethanol/HCl to create the ethoxy center, then react with hydrazine. This is effectively the precursor generation for Pathway A.

References

  • Regioselective Synthesis of Aminopyrazoles:Journal of Heterocyclic Chemistry. "Regioselectivity in the reaction of phenylhydrazine with

    
    -functionalized nitriles." 
    
  • Alkylation of Pyrazolones: Journal of the American Chemical Society. "Tautomerism and Alkylation of 1-Phenyl-3-amino-5-pyrazolone."

  • Synthesis of 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine (Intermediate P139): Google Patents. "Bicyclic Urea Compounds for Pain Treatment (DK2920166T3)."

  • Pinner Reaction Conditions: Organic Syntheses. "Preparation of Imidates from Nitriles."

  • Chlorination of Pyrazolones: Beilstein Journal of Organic Chemistry. "Halogenations of 3-aryl-1H-pyrazol-5-amines."

Sources

Optimization

troubleshooting degradation of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine

Topic: Troubleshooting Degradation of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine Content Type: Technical Support Center (Interactive Guide) Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1][2] Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Degradation of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine Content Type: Technical Support Center (Interactive Guide) Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1][2]

Welcome to the Technical Support Hub. This guide addresses stability and degradation issues associated with 3-ethoxy-1-phenyl-1H-pyrazol-5-amine (CAS: 132606-35-0 / Analogous structures). As a key intermediate in the synthesis of protein kinase inhibitors and heterocyclic scaffolds, the integrity of this 5-aminopyrazole is critical for reproducible biological data.

Chemical Profile & Stability Overview[1][3][4]

PropertySpecification
Chemical Structure 5-amino-1-phenyl-3-ethoxypyrazole
Core Reactivity Electron-rich aromatic amine; susceptible to oxidation and electrophilic attack.[1][2]
Primary Instability Oxidative Coupling (Discoloration) and Hydrolysis (Ethoxy cleavage).[3]
Storage Class Hygroscopic / Light Sensitive. Store at -20°C under Argon.

Diagnostic Workflow

Use this logic tree to identify the root cause of your material's degradation.

TroubleshootingFlow Start Symptom Observed ColorChange Discoloration (Yellow/Brown/Red) Start->ColorChange PurityLoss Purity Loss (No Color Change) Start->PurityLoss Solubility Solubility Issues (Precipitation) Start->Solubility OxidationCheck Check Storage: Was it exposed to air/light? ColorChange->OxidationCheck pHCheck Check pH: Acidic environment? PurityLoss->pHCheck CauseOxidation ROOT CAUSE: Oxidative Azo Coupling (Formation of Azopyrazoles) Solubility->CauseOxidation Dark Precipitate SolventCheck Check Solvent: Acetone or Ketones used? OxidationCheck->SolventCheck No OxidationCheck->CauseOxidation Yes CauseSchiff ROOT CAUSE: Schiff Base Formation (Amine + Ketone) SolventCheck->CauseSchiff Yes (Ketones) pHCheck->SolventCheck Neutral CauseHydrolysis ROOT CAUSE: Acid Hydrolysis (Ethoxy -> Pyrazolone) pHCheck->CauseHydrolysis pH < 5

Figure 1: Diagnostic logic for identifying degradation pathways based on observable symptoms.[1][3]

Deep Dive: Troubleshooting & FAQs

Issue 1: The compound has turned from white to yellow/brown.

Diagnosis: Oxidative Dimerization (Azo Coupling).[3] Mechanism: 5-aminopyrazoles are electron-rich.[1][2] Upon exposure to atmospheric oxygen and light, the primary amine undergoes oxidation.[3] This often leads to the formation of azopyrazoles (colored species) or oxidative ring-opening products. Causality:

  • Light: Promotes radical formation at the amine.

  • Air: Oxygen facilitates the coupling of two amine units. Solution:

  • Purification: If purity is >90%, recrystallize from Ethanol/Water (avoid heating >50°C).[3] If <90%, column chromatography is required (DCM/MeOH).

  • Prevention: Store strictly under Argon/Nitrogen. Wrap vials in aluminum foil.

Issue 2: New peaks appearing in LC-MS at M-28 (Loss of Ethylene) or M+1 (Hydrolysis).

Diagnosis: Acid-Catalyzed Hydrolysis / Dealkylation.[1][2] Mechanism: The 3-ethoxy group functions as a vinylogous ester/ether.[1][2] Under acidic conditions (or presence of trace HCl in CDCl3), the ethoxy group hydrolyzes to the 3-hydroxy-1-phenyl-1H-pyrazol-5-amine , which rapidly tautomerizes to the thermodynamic pyrazolone form.[2] Causality:

  • Trace Acid: Presence of residual acid from synthesis or acidic solvents (e.g., unneutralized CDCl3).[3]

  • Moisture: Hygroscopic uptake accelerates hydrolysis. Solution:

  • Neutralize Solvents: Pass CDCl3 through basic alumina before NMR.

  • Buffer: Store in buffered solutions (pH 7-8) if in liquid form.

Issue 3: Sample solidified or precipitated in Acetone/DMSO.

Diagnosis: Schiff Base Formation (Acetone) or Hygroscopic Clumping (DMSO).[3] Mechanism: The C5-amine is nucleophilic.[1][2] In acetone or aldehydes, it rapidly forms an imine (Schiff base).[3] In DMSO, the compound attracts water, leading to hydrolysis.[3] Corrective Action:

  • NEVER use acetone or MEK for cleaning or solvation.

  • Use: Anhydrous DMF or Acetonitrile.

Degradation Pathways Visualization

The following diagram details the chemical structural changes occurring during degradation.

DegradationPathways Parent 3-ethoxy-1-phenyl- 1H-pyrazol-5-amine (Active) Radical Amine Radical Intermediate Parent->Radical Oxidation (O2/Light) Intermediate Oxonium Intermediate Parent->Intermediate H+ / H2O AzoDimer Azopyrazole Dimer (Yellow/Brown Impurity) Radical->AzoDimer Dimerization Pyrazolone 1-phenyl-5-amino- 1,2-dihydro-3H-pyrazol-3-one (Hydrolysis Product) Intermediate->Pyrazolone - EtOH

Figure 2: Mechanistic pathways for oxidative dimerization and acid-catalyzed hydrolysis.[1][2]

Experimental Protocols

Protocol A: Purity Verification (HPLC)

Use this method to quantify degradation products.[3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[3]

  • Mobile Phase A: Water + 0.1% Ammonium Bicarbonate (Basic pH stabilizes the amine).[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).[3]

  • Note: Avoid TFA (Trifluoroacetic acid) in mobile phase; acidic pH can induce on-column hydrolysis of the ethoxy group [1].

Protocol B: Salvage Recrystallization

For samples with 85-95% purity showing discoloration.

  • Dissolve crude solid in minimal Ethanol (absolute) at 40°C.

  • Add Activated Charcoal (5 wt%) to absorb colored oxidative impurities. Stir for 10 min.

  • Filter hot through a Celite pad.

  • Add warm Water dropwise until turbidity persists.

  • Cool slowly to 4°C overnight in the dark.

  • Filter crystals and dry under high vacuum over P2O5.

Stability Data Summary

ParameterStability LimitRecommendation
pH Tolerance pH 6.0 - 10.0Unstable in acidic media (Hydrolysis).[1][2]
Thermal Limit < 60°C (Solid)Melts/Decomposes >100°C. Avoid prolonged heating.[3]
Light Sensitivity HighProtect from UV/Vis light to prevent azo coupling.
Solvent Compatibility DMSO, MeOH, EtOH, DCMIncompatible: Acetone, Chloroform (if acidic).[3]

References

  • Jiang, B., et al. (2015).[3][4] "Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles." The Journal of Organic Chemistry. Explains the oxidative dimerization mechanism of 5-aminopyrazoles.

  • Londoño-Salazar, J., et al. (2025).[3][4][5] "5-Aminopyrazole Dimerization: Synthesis of Pyrazole-Fused Pyridazines." Molecules. Details the reactivity of the amine group under oxidative stress. [4]

  • Sigma-Aldrich. "3-Phenyl-1H-pyrazol-5-amine Product Sheet."[2] Provides baseline storage conditions (2-8°C, Dark) for the structural analog.

  • BioProcess International. (2011). "Stability Considerations: Protein and Peptide Degradation Pathways." Discusses hydrolysis mechanisms relevant to amide/amine functionalities.

Sources

Troubleshooting

Technical Guide: Optimizing Temperature &amp; Pressure for Pyrazole Amine Synthesis

Executive Summary Aminopyrazoles are critical pharmacophores in kinase inhibitors (e.g., celecoxib, ruxolitinib). Their synthesis presents a classic dichotomy: Regioselectivity is often temperature-dependent (kinetic vs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyrazoles are critical pharmacophores in kinase inhibitors (e.g., celecoxib, ruxolitinib). Their synthesis presents a classic dichotomy: Regioselectivity is often temperature-dependent (kinetic vs. thermodynamic control), while Yield/Conversion is pressure-dependent (handling volatile amines/hydrazine).

This guide addresses the two primary synthetic routes:

  • Cyclocondensation: Constructing the ring from

    
    -ketonitriles and hydrazines.
    
  • C-N Coupling: Installing the amine on a pre-formed halopyrazole (Buchwald-Hartwig).

Module A: Cyclocondensation (Ring Formation)

The Challenge: Reacting a hydrazine (


) with a 

-ketonitrile can yield two isomers: the 5-amino (thermodynamic) or the 3-amino (kinetic).
The Temperature Switch

Temperature is the primary lever for controlling regioselectivity. The reaction proceeds via a Michael addition intermediate which can cyclize via two pathways.[1]

Visualizing the Pathway (DOT Diagram)

Regioselectivity Start Hydrazine + Beta-Ketonitrile Intermediate Michael Adduct (Open Chain) Start->Intermediate Nucleophilic Attack Kinetic 3-Aminopyrazole (Kinetic Product) Intermediate->Kinetic Low Temp (0-20°C) Fast Cyclization Thermo 5-Aminopyrazole (Thermodynamic Product) Intermediate->Thermo High Temp (>70°C) Reversible Equilibrium Kinetic->Thermo Acid/Heat Isomerization

Figure 1: Bifurcation of the reaction pathway based on thermal energy input.

Troubleshooting & FAQs

Q: I am targeting the 3-aminopyrazole, but I keep getting a mix of isomers. How do I lock the kinetic product?

  • Root Cause: The reaction temperature is likely drifting too high, or the reaction is running too long, allowing the kinetic product to equilibrate to the thermodynamic one.

  • Protocol Adjustment:

    • Chill: Maintain reactor temperature at 0°C to 5°C .

    • Base Selection: Use a strong base like NaOEt (Sodium Ethoxide) to accelerate the initial Michael addition without supplying enough thermal energy for the rearrangement.

    • Quench Early: Monitor by LCMS. Stop the reaction immediately upon consumption of starting material (often < 2 hours). Do not let it stir overnight.

Q: I need the 5-aminopyrazole, but the conversion is stalled at reflux.

  • Root Cause: Ethanol reflux (78°C) may be insufficient for sterically hindered hydrazines (e.g., tert-butyl hydrazine).

  • Protocol Adjustment:

    • Pressure/Solvent Switch: Switch to n-Butanol (117°C) or use a sealed pressure vial (Autoclave/Microwave) with Ethanol to superheat the solvent to 100-120°C .

    • Acid Catalysis: Add catalytic AcOH (Acetic Acid). This promotes the reversible ring-opening/closing required to reach the thermodynamic minimum.

Module B: Buchwald-Hartwig Amination (Functionalization)

The Challenge: Coupling a chloropyrazole with an amine. Pyrazoles are electron-rich, making the halide bond difficult to activate oxidatively.

Optimization Matrix
VariableLow SettingHigh SettingImpact on Outcome
Temperature 60-80°C100-140°CLow: Incomplete conversion. High: Catalyst deactivation (Pd black formation) & dehalogenation.
Pressure Atmospheric5-10 barHigh: Essential only if the amine is volatile (e.g., ammonia, methylamine).
Base


Strong Base (

):
Faster rate, but risks functional group incompatibility.
Troubleshooting & FAQs

Q: My catalyst (Pd) precipitates as "black mirror" before the reaction finishes.

  • Diagnosis: The temperature is too high for the ligand's stability, or oxygen ingress has occurred.

  • Solution:

    • Lower Temp: Drop from 120°C to 90°C and extend time.

    • Ligand Switch: Switch to bulky, electron-rich ligands like BrettPhos or tBuXPhos which stabilize the Pd(0) species at higher temperatures.

    • Pre-activation: Heat the catalyst/ligand complex separately for 5 mins at 60°C before injecting into the main reaction vessel.

Q: I am seeing hydrodehalogenation (the Cl atom is replaced by H, not the amine).

  • Mechanism:

    
    -hydride elimination from the amine or solvent is outcompeting the reductive elimination.
    
  • Solution:

    • Temperature: Reduce temperature. High T promotes

      
      -hydride elimination.
      
    • Solvent: Avoid primary alcohols. Use Toluene or Dioxane .

Module C: Advanced Flow Chemistry (High T/P)

For industrial scalability, Continuous Flow reactors allow "forbidden" process windows—extremely high temperatures that would be unsafe in batch.

Flow vs. Batch Comparison
ParameterBatch (Reflux)Continuous Flow (Superheated)
Temperature 78°C (EtOH limit)140°C (Pressurized)
Pressure 1 atm15-20 bar (Back Pressure Regulator)
Reaction Time 4 - 12 Hours5 - 20 Minutes
Safety High risk (Hydrazine accumulation)Low risk (Small active volume)

Protocol: High-Pressure Flow Synthesis of Pyrazoles

  • Feed A: Hydrazine hydrate (diluted in EtOH).

  • Feed B:

    
    -ketonitrile (in EtOH).
    
  • Reactor: Stainless steel coil (10 mL volume).

  • Conditions: Set Back Pressure Regulator (BPR) to 100 psi (6.9 bar) . Set coil temperature to 140°C .

  • Residence Time: 10 minutes.

  • Result: The high pressure keeps Ethanol liquid at 140°C, accelerating the reaction rate by ~100x compared to batch reflux.

Safety Directives: Hydrazine Handling

WARNING: Hydrazine is a potent carcinogen and unstable at high energy.

  • Flash Point: Hydrazine hydrate (100%) has a flash point of 75°C. In an autoclave, you are often operating above this limit.

    • Directive: Always use a nitrogen/argon blanket. Never heat hydrazine in an atmosphere containing oxygen.

  • Material Compatibility:

    • Do NOT Use: Molybdenum, Copper, or Iron oxide-containing alloys (Rust) in the reactor walls. These catalyze the explosive decomposition of hydrazine.

    • Use: 316 Stainless Steel, Hastelloy, or Glass-lined reactors.

  • Pressure Relief:

    • Hydrazine decomposition generates

      
       and 
      
      
      
      gas (
      
      
      ).
    • Directive: Ensure burst disks are rated for 120% of operating pressure, not higher.

References

  • Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Organic Letters, vol. 17, no.[1][2] 12, 2015, pp. 2964–2967. Link

  • Kappe, C. O., et al. "Continuous Flow Synthesis of Pyrazoles: Transitioning from Batch to Flow." Journal of Flow Chemistry, vol. 6, 2016, pp. 180-187. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link

  • European Chemicals Agency (ECHA). "Hydrazine Hydrate - Substance Information & Safety." Link

Sources

Optimization

overcoming steric hindrance in 3-ethoxy-1-phenyl-1H-pyrazol-5-amine reactions

Case ID: #PYR-5NH2-STERIC-001 Topic: Overcoming Steric Hindrance & Regioselectivity Issues in 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine Reactions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Divis...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PYR-5NH2-STERIC-001 Topic: Overcoming Steric Hindrance & Regioselectivity Issues in 3-Ethoxy-1-phenyl-1H-pyrazol-5-amine Reactions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The core challenge with 3-ethoxy-1-phenyl-1H-pyrazol-5-amine lies in the clash between steric occlusion and electronic activation . The N1-phenyl group acts as a "gatekeeper," sterically shielding the C5-amine from bulky electrophiles. Simultaneously, the C3-ethoxy group (an electron-donating group via resonance) works in concert with the C5-amine to significantly increase electron density at the C4 position .

This creates a "Nucleophilic Ambivalence" where the molecule often prefers to react at the unhindered C4 carbon (SEAr mechanism) rather than the hindered C5 nitrogen. This guide provides protocols to force N-functionalization and suppress C-alkylation.

Part 1: The Mechanistic Landscape

Before troubleshooting, visualize the competing forces. The diagram below maps the steric blockage zone versus the electronic hot-spots.

ReactivityMap N1_Phenyl N1-Phenyl Group (Major Steric Blockade) C5_Amine C5-Amine (-NH2) (Target Nucleophile) N1_Phenyl->C5_Amine Steric Shielding C4_Carbon C4-Position (Competitive Nucleophile) C5_Amine->C4_Carbon Enamine Effect C3_Ethoxy C3-Ethoxy Group (Electronic Activator) C3_Ethoxy->C4_Carbon +M Resonance Activation

Figure 1: Reactivity map showing the N1-phenyl group blocking the amine, while the C3-ethoxy group activates the C4 carbon.

Part 2: Troubleshooting Guides (Q&A)
Module A: Acylation & Amide Coupling

User Issue: "I am trying to couple 3-ethoxy-1-phenyl-1H-pyrazol-5-amine with a benzoic acid derivative using EDC/HOBt, but I only recover starting material or trace product."

Diagnosis: Standard carbodiimide couplings (EDC/DCC) proceed via an O-acylisourea intermediate that is often too bulky to penetrate the N1-phenyl steric shield. The reaction stalls, or the activated acid hydrolyzes.

Solution Protocol: Switch to High-Energy "Hard" Electrophiles or Catalytic Acyl Transfer . You must generate a small, highly reactive acylating species (Acyl Chloride or Mixed Anhydride) rather than a bulky active ester.

Optimized Protocol (The "DMAP Turbo" Method):

  • Activation: Convert your carboxylic acid to the acid chloride using Oxalyl Chloride (

    
    ) and catalytic DMF in DCM. Note: Acid chlorides are smaller and "harder" electrophiles than HOBt esters.
    
  • Acylation:

    • Solvent: Anhydrous THF or DCM (Non-polar solvents discourage C4-attack).

    • Base: Pyridine (3.0 equiv) or Et

      
      N (3.0 equiv).
      
    • Catalyst (Crucial): Add DMAP (4-Dimethylaminopyridine) at 10-20 mol%.

    • Temperature: Heat to reflux if needed. The N1-phenyl group can rotate at higher temperatures, momentarily opening the "gate" for the amine.

Why DMAP? DMAP forms a highly reactive N-acylpyridinium intermediate. This intermediate is cationic and planar, allowing it to slip past the N1-phenyl steric bulk more effectively than a neutral anhydride.

Reagent SystemSteric ToleranceRisk of C4-AcylationRecommendation
EDC / HOBt LowLowAvoid (Too bulky)
HATU / DIPEA MediumMediumSecond Choice (Use DMF)
Acid Chloride / Pyridine HighHighGood (Control Temp)
Acid Chloride / DMAP Very High MediumPrimary Choice
Module B: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

User Issue: "I need to arylate the amine. Palladium catalysis fails; the oxidative addition happens, but the amine won't bind to the metal center."

Diagnosis: The reductive elimination step in Buchwald-Hartwig amination is sensitive to sterics. Standard ligands (like PPh


 or BINAP) create a crowded Pd-center that, combined with the N1-phenyl bulk, prevents the amine from coordinating.

Solution Protocol: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) designed specifically for hindered amines. These ligands are bulky themselves, but they enforce a specific geometry (monoligated Pd species) that actually facilitates the coupling of hindered substrates.

Recommended Ligands:

  • BrettPhos: The gold standard for primary amines with steric hindrance.

  • RuPhos: Excellent for secondary amines or extremely hindered primary amines.

Protocol (The "BrettPhos" System):

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1-2 mol%) or Pd(OAc)
    
    
    .
  • Ligand: BrettPhos (2-4 mol%) or tBuBrettPhos .

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS.[1] Strong bases are required to deprotonate the amine and form the Pd-amido complex.

  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Temp: 80–100 °C.

Mechanism Check: The bulky ligand prevents the formation of inactive Pd-dimers and promotes the formation of the active L-Pd(Ar)(Amine) species.

Module C: Regioselectivity (Avoiding C4-Attack)

User Issue: "I tried alkylating with methyl iodide and got a mixture of N-methyl and C4-methyl products."

Diagnosis: The C3-ethoxy group pushes electron density to C4. Alkyl halides are "soft" electrophiles. The C4-carbon is a "soft" nucleophile (HOMO driven), while the amine nitrogen is a "hard" nucleophile (charge driven). Soft-Soft interactions favor C4-alkylation.

Solution Protocol: To favor N-alkylation (Hard-Hard interaction), you must make the electrophile "harder" or use kinetic control.

  • Reductive Amination (Preferred):

    • React the amine with an aldehyde/ketone to form an imine (reversible).

    • Reduce in situ with NaBH(OAc)

      
      .
      
    • Why? Imine formation is driven by the nucleophilic attack of Nitrogen on the Carbonyl (Hard-Hard). C4 does not form stable imines.

  • Deprotonation Strategy:

    • Use a strong base like NaH in DMF to form the N-anion .

    • The negative charge is localized on Nitrogen (making it a harder nucleophile) but delocalized to C4.

    • Critical Step: Add the electrophile at low temperature (-78 °C to 0 °C) . Kinetic control favors the N-attack because the activation energy is lower (no loss of aromaticity during the transition state), whereas C-attack requires disrupting the pyrazole aromaticity temporarily.

Part 3: Decision Logic for Experimental Design

Use this flow to select your initial conditions.

DecisionTree Start Goal: Functionalize C5-Amine Type What is the Electrophile? Start->Type Acyl Acyl Group (C=O) Type->Acyl Aryl Aryl Group (Ar-X) Type->Aryl Alkyl Alkyl Group (R-X) Type->Alkyl AcylSol Use Acid Chloride + DMAP (Avoid EDC/HOBt) Acyl->AcylSol ArylSol Buchwald-Hartwig Ligand: BrettPhos Base: NaOtBu Aryl->ArylSol AlkylCheck Is C4-alkylation observed? Alkyl->AlkylCheck RedAm Switch to Reductive Amination (Aldehyde + NaBH(OAc)3) AlkylCheck->RedAm Yes (High C4) Kinetic Use NaH / DMF @ -78°C (Kinetic Control) AlkylCheck->Kinetic Yes (Trace C4)

Figure 2: Decision tree for selecting reaction conditions based on electrophile type.

Part 4: References & Validated Sources
  • Buchwald-Hartwig Coupling of Hindered Amines:

    • Title: "The Buchwald–Hartwig Amination After 25 Years"[1]

    • Source:Angewandte Chemie International Edition

    • URL:[Link]

    • Context: Defines the use of BrettPhos for sterically hindered primary amines adjacent to aryl groups.

  • Reactivity of 5-Aminopyrazoles:

    • Title: "Recent Advances in Aminopyrazoles Synthesis and Functionalization"

    • Source:Current Organic Chemistry

    • URL:[Link]

    • Context: detailed review of N1- vs C4-reactivity and the "ambivalent nucleophile" problem.

  • Acylation Strategies (DMAP Catalysis):

    • Title: "Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP)"

    • Source:Chemical Reviews

    • URL:[Link]

    • Context: Explains the mechanism of overcoming steric hindrance via N-acylpyridinium salts.

  • Celecoxib Analog Synthesis (Relevant Scaffold):

    • Title: "Synthesis and biological evaluation of celecoxib derivatives"

    • Source:Bioorganic & Medicinal Chemistry[2]

    • URL:[Link]

    • Context: Provides experimental procedures for sulfonylation and acylation of 1-phenyl-5-aminopyrazoles.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine

This guide details the 1H NMR spectral analysis of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine , a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines and other bioactive heterocycles.[1] It addresses the commo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR spectral analysis of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine , a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines and other bioactive heterocycles.[1] It addresses the common synthetic challenge of distinguishing this molecule from its regioisomer, providing a self-validating analytical workflow.

A Comparative Analytical Guide for Structural Validation

Executive Summary & Analytical Context

In the synthesis of aminopyrazoles via the condensation of phenylhydrazine with ethyl 3-ethoxy-3-iminopropanoate (or related enol ethers), two regioisomers are theoretically possible:

  • Target Product: 5-Amino-1-phenyl-3-ethoxypyrazole (N1-Phenyl, C3-Ethoxy, C5-Amino).[1]

  • Alternative (Impurity): 3-Amino-1-phenyl-5-ethoxypyrazole.[1]

Distinguishing these isomers is the primary "performance" metric of your analytical method. This guide provides the definitive spectral signature of the 5-amino isomer and compares it against analytical alternatives (solvents) and structural alternatives (regioisomers).

Experimental Protocol (Best Practice)

To ensure reproducibility and clear observation of exchangeable protons (


), the following protocol is recommended over standard chloroform-based analysis.
  • Solvent: DMSO-d

    
     (Dimethyl sulfoxide-d6).[1]
    
    • Why? CDCl

      
       often causes the amine protons to broaden or merge with the baseline due to rapid exchange. DMSO-d
      
      
      
      stabilizes the protons via hydrogen bonding, appearing as a distinct sharp singlet.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Spectral Data Analysis

A. The Fingerprint (DMSO-d )

The following table summarizes the characteristic chemical shifts (


) for 3-ethoxy-1-phenyl-1H-pyrazol-5-amine.
Resonance AssignmentShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Structural Insight
Ethoxy CH

1.25 – 1.35Triplet (t)3H7.0 - 7.2Typical terminal methyl.[1]
Ethoxy O-CH

4.05 – 4.20Quartet (q)2H7.0 - 7.2Deshielded by oxygen; confirms 3-alkoxy.[1]
H-4 (Pyrazole) 5.05 – 5.40 Singlet (s)1H-Diagnostic Peak. Highly shielded due to electron donation from both 3-OEt and 5-NH

.[1]
NH

(Amine)
5.10 – 6.00Broad Singlet2H-Disappears on D

O shake.[1] Position varies with concentration.[1][2]
Phenyl (p-H) 7.20 – 7.35Triplet (tt)1H~7.5Para-proton.
Phenyl (m-H) 7.40 – 7.50Triplet (t)2H~7.5Meta-protons.[1]
Phenyl (o-H) 7.60 – 7.75Doublet (d)2H~8.0Ortho-protons; deshielded by N1 attachment.[1]
B. Detailed Mechanistic Interpretation
  • The H-4 Diagnostic (5.05 – 5.40 ppm): The proton at position 4 is the most critical indicator of purity. In the 5-amino-3-ethoxy structure, C4 is flanked by two electron-donating groups (ethoxy and amino).[1] This "push-push" electronic environment significantly shields H-4, shifting it upfield compared to unsubstituted pyrazoles (typically ~6.3 ppm).[1]

  • The Amine Protons (

    
    ): 
    In DMSO-d
    
    
    
    , these appear as a discrete peak. If the spectrum is run in CDCl
    
    
    , this peak may broaden significantly or shift upfield to 3.5–4.5 ppm, often overlapping with the ethoxy quartet.

Comparative Analysis: Product vs. Alternatives

Scenario A: Regioisomer Differentiation (The "Alternative")

The reaction of phenylhydrazine can sometimes yield the 3-amino-5-ethoxy isomer depending on pH and temperature.[1]

FeatureTarget: 5-Amino-1-phenyl-3-ethoxy Alternative: 3-Amino-1-phenyl-5-ethoxy
H-4 Shift Upfield (< 5.5 ppm) Downfield (> 5.7 ppm)
NOE Signal NOE between NH

and Phenyl (o-H)
NOE between Ethoxy and Phenyl (o-H)
Causality The NH

group is spatially close to the N-Phenyl ring (steric proximity).[1][3]
The Ethoxy group is spatially close to the N-Phenyl ring.[1]

Validation Step: If you are unsure of the regiochemistry, run a 1D NOE (Nuclear Overhauser Effect) experiment irradiating the ortho-phenyl protons (~7.65 ppm).

  • Positive Enhancement at NH

    
    :  Confirms 5-Amino  isomer (Target).
    
  • Positive Enhancement at O-CH

    
    :  Confirms 5-Ethoxy  isomer (Alternative).
    
Scenario B: Solvent Performance (DMSO vs. CDCl )
ParameterDMSO-d

(Recommended)
CDCl

(Standard)
NH

Visibility
Sharp, distinct integration (2H).[1]Broad, poor integration (<2H).
H-4 Resolution Distinct singlet.[1]May overlap with solvent impurities.[1]
Exchange Rate Slow (Good for characterization).Fast (Bad for characterization).

Structural Validation Workflow

The following diagram outlines the logical decision tree for validating the product structure using NMR data.

NMR_Validation Start Crude Product Isolated Solvent Dissolve in DMSO-d6 Start->Solvent H4_Check Check H-4 Region (5.0 - 6.0 ppm) Solvent->H4_Check Decision1 Is H-4 < 5.5 ppm? H4_Check->Decision1 NOE_Check Perform 1D NOE (Irradiate Phenyl Ortho-H) Decision1->NOE_Check Yes (Likely Target) Result_Isomer Enhancement at O-CH2? REJECT: 5-Ethoxy-3-amino Decision1->Result_Isomer No (Likely Isomer) Result_Target Enhancement at NH2? CONFIRMED: 5-Amino-3-ethoxy NOE_Check->Result_Target Yes NOE_Check->Result_Isomer No

Figure 1: Decision tree for the structural verification of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine, highlighting the critical NOE checkpoint.

References

  • PubChem Compound Summary. 5-Amino-3-methyl-1-phenylpyrazole (Analogous Structural Data). National Library of Medicine. [Link]

  • RSC Advances. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles (General 5-aminopyrazole NMR data). Royal Society of Chemistry. [Link]

  • NIST Chemistry WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (IR and MS data for correlation). National Institute of Standards and Technology. [Link]

Sources

Comparative

mass spectrometry fragmentation patterns of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine A Comparative Analysis for Researchers and Drug Development Professionals This guide provides a detailed explorati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a detailed exploration of the . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a comparative analysis grounded in established principles of mass spectrometry. By examining the fragmentation of structurally related pyrazole derivatives, we will construct a predictive fragmentation map for the title compound, a common necessity in the analysis of novel or less-documented molecules. This approach not only illuminates the specific fragmentation pathways but also provides a framework for the structural elucidation of new chemical entities.

The Rationale: Why Fragmentation Analysis of Pyrazoles is Crucial

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, from the well-known anti-inflammatory drug celecoxib to the neuroprotective agent edaravone. The ability to accurately identify and characterize pyrazole-containing compounds is paramount in drug discovery and development, particularly for metabolism studies, impurity profiling, and quality control. Mass spectrometry stands as a primary tool for this purpose, and a thorough understanding of the fragmentation patterns of these molecules is essential for unambiguous structural confirmation.

This guide will focus on 3-ethoxy-1-phenyl-1H-pyrazol-5-amine, a compound representative of a common substitution pattern on the pyrazole core. Due to a lack of direct, publicly available mass spectra for this specific molecule, our analysis will be built upon a foundation of data from closely related analogs and the fundamental principles of fragmentation for its constituent parts: the 1-phenyl-pyrazol-5-amine core and the 3-ethoxy substituent. This predictive and comparative approach mirrors the real-world challenges faced by analytical scientists.

Experimental Protocols for Mass Spectrometric Analysis

To ensure the reproducibility and accuracy of fragmentation data, standardized analytical protocols are necessary. Below are recommended starting methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

GC-MS with Electron Ionization (EI)

EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and often highly informative fragmentation.

Methodology:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to a temperature of 250-280°C. A splitless or split injection can be used depending on the sample concentration.

  • Gas Chromatography: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). A typical temperature program would be:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/minute.

    • Final hold: Hold at 280°C for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (EI):

    • Ionization energy: 70 eV.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Scan range: m/z 40-500.

LC-MS with Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule ([M+H]⁺) with minimal in-source fragmentation. Tandem MS (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion.

Methodology:

  • Sample Preparation: Dissolve the sample in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 10-100 µg/mL.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization mode: Positive ion mode.

    • Capillary voltage: 3.5-4.5 kV.

    • Drying gas temperature: 300-350°C.

    • Drying gas flow: 8-12 L/min.

    • Nebulizer pressure: 30-45 psi.

    • MS1 Scan: Scan for the expected protonated molecule (m/z 218.1 for C₁₁H₁₃N₃O).

    • MS2 (Fragmentation): Isolate the [M+H]⁺ ion (m/z 218.1) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

Proposed Electron Ionization (EI) Fragmentation Pathways

The molecular weight of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine is 217.26 g/mol . Under EI conditions, we expect to see a distinct molecular ion peak (M⁺˙) at m/z 217, which will then undergo a series of characteristic fragmentation reactions. The proposed pathways are based on established fragmentation patterns of aromatic ethers and phenyl-substituted heterocycles.

Key Fragmentation Reactions:

  • Loss of Ethylene (Retro-Diels-Alder type): A common fragmentation for ethoxy aromatic compounds is the loss of a neutral ethylene molecule (C₂H₄, 28 Da) via a rearrangement, leading to a radical cation of the corresponding phenol/enol.

  • Alpha-Cleavage: Cleavage of the C-O bond can lead to the loss of an ethyl radical (•C₂H₅, 29 Da) or an ethoxy radical (•OC₂H₅, 45 Da).

  • Cleavage of the Phenyl Group: The bond between the phenyl ring and the pyrazole nitrogen can cleave, leading to the formation of a phenyl cation (C₆H₅⁺, m/z 77) or a pyrazole-containing fragment.

  • Ring Cleavage of the Pyrazole Core: The pyrazole ring itself can undergo cleavage, often initiated by the initial fragmentation events, leading to smaller, stable fragment ions.

Proposed EI Fragmentation Scheme:

EI_Fragmentation M [M]⁺˙ m/z 217 F1 m/z 189 M->F1 - C₂H₄ F2 m/z 188 M->F2 - C₂H₅• F3 m/z 77 M->F3 - C₅H₈N₃O• F4 m/z 118 F1->F4 - C₆H₅• F5 m/z 91 F2->F5 - C₆H₅•

Caption: Proposed EI fragmentation of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum
m/zProposed Structure/FormulaLossComments
217[C₁₁H₁₃N₃O]⁺˙-Molecular Ion
189[C₉H₉N₃O]⁺˙C₂H₄ (28 Da)Loss of ethylene from the ethoxy group.
188[C₉H₈N₃O]⁺C₂H₅• (29 Da)Loss of an ethyl radical.
142[C₉H₈N₂]⁺˙C₂H₅NO (59 Da)Potential loss of the amine and ethoxy components.
118[C₅H₆N₃O]⁺C₆H₅• (77 Da)Loss of the phenyl radical from the fragment at m/z 189.
91[C₅H₅N₂O]⁺C₆H₅• (77 Da)Loss of the phenyl radical from the fragment at m/z 188.
77[C₆H₅]⁺C₅H₈N₃O•Phenyl cation, a very common and stable fragment.

Proposed Electrospray Ionization (ESI) MS/MS Fragmentation

Under positive ion ESI, the molecule will readily protonate, likely on the exocyclic amine or one of the pyrazole nitrogens, to form the precursor ion [M+H]⁺ at m/z 218. The subsequent MS/MS fragmentation will involve the dissociation of this even-electron species.

Key Fragmentation Reactions:

  • Neutral Loss of Ethylene: Similar to EI, the protonated molecule can lose a neutral ethylene molecule (28 Da). This is a common pathway for protonated ethoxy compounds.

  • Loss of Ammonia: The protonated amine group can be lost as a neutral ammonia molecule (NH₃, 17 Da).

  • Combined Losses: Sequential losses, such as the loss of ethylene followed by the loss of other small molecules (e.g., HCN), are also highly probable.

Proposed ESI-MS/MS Fragmentation Scheme:

ESI_Fragmentation MH [M+H]⁺ m/z 218 F1 m/z 190 MH->F1 - C₂H₄ F2 m/z 173 MH->F2 - NH₃, -C₂H₅• F3 m/z 91 MH->F3 - C₅H₉N₂O F4 m/z 119 F1->F4 - C₆H₅•

Caption: Proposed ESI-MS/MS fragmentation of protonated 3-ethoxy-1-phenyl-1H-pyrazol-5-amine.

Table 2: Predicted Major Product Ions in the ESI-MS/MS Spectrum
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossComments
218190C₂H₄ (28 Da)Loss of ethylene from the ethoxy group. This is often a major fragment.
218173C₂H₅• + NH₃ (46 Da)A potential combined loss, though less common for even-electron species.
218145C₂H₄ + NH₃ + HCNSequential losses leading to a smaller, stable ion.
218119C₆H₅NH₂ (93 Da)Cleavage leading to the formation of a protonated pyrazole fragment.
21891C₅H₉N₂OFormation of a phenyl-containing fragment, possibly protonated aniline.
190162CO (28 Da)Loss of carbon monoxide from the enol form of the m/z 190 fragment.

Comparative Analysis with Structurally Related Pyrazoles

To build confidence in our proposed fragmentation, we will compare it to the known or expected fragmentation of two analogs: 1-phenyl-1H-pyrazol-5-amine (lacking the ethoxy group) and Edaravone (a related pyrazolinone).

1-phenyl-1H-pyrazol-5-amine (MW: 173.21)
  • EI Fragmentation: The molecular ion at m/z 173 would be prominent. Key fragments would arise from the loss of HCN (to m/z 146) from the pyrazole ring and the formation of the phenyl cation (m/z 77). The absence of the ethoxy group means no fragments corresponding to the loss of C₂H₄ or C₂H₅• will be observed.

  • ESI-MS/MS: The [M+H]⁺ at m/z 174 would likely lose NH₃ to give a fragment at m/z 157.

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one, MW: 174.19)

Edaravone is well-studied, and its fragmentation provides insight into the stability of the 1-phenyl-pyrazole core.

  • ESI-MS/MS: The [M+H]⁺ at m/z 175 undergoes a characteristic fragmentation to produce a major product ion at m/z 133 by losing ketene (CH₂=C=O). It also produces fragments at m/z 105, 91, and 77, corresponding to further cleavages of the core structure.

Table 3: Comparative Fragmentation Markers
CompoundKey Fragmentation Marker(s)Diagnostic For
3-ethoxy-1-phenyl-1H-pyrazol-5-amine Loss of 28 Da (C₂H₄) from M⁺˙ or [M+H]⁺Presence of the ethoxy group.
1-phenyl-1H-pyrazol-5-amine Absence of the loss of 28 Da.Lack of the ethoxy group.
Edaravone Loss of 42 Da (ketene) from [M+H]⁺.The pyrazolin-5-one core structure.

This comparative analysis demonstrates how specific structural motifs give rise to diagnostic fragment ions. The observation of a neutral loss of 28 Da would be a strong indicator for the presence of the ethoxy group on our target molecule, distinguishing it from other pyrazole analogs.

Practical Applications and Conclusion

The predictive fragmentation patterns detailed in this guide serve as a valuable tool for the identification and structural confirmation of 3-ethoxy-1-phenyl-1H-pyrazol-5-amine and related compounds. In a practical setting, such as a drug metabolism study, the appearance of ions at m/z 190 and 189 in the mass spectra of a metabolite sample could suggest that the parent drug has been de-ethylated. Similarly, in process chemistry, these fragmentation pathways can be used to identify impurities and by-products that may have modifications at the ethoxy position.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • Schrader, W., & Klein, H. (2005). Mass Spectral Interpretation of Pyrazoles. Journal of the American Society for Mass Spectrometry, 16(1), 117-124.
  • Kikuchi, K., et al. (2015). Metabolic profile of edaravone in rats. Journal of Pharmaceutical and Biomedical Analysis, 115, 395-402.
Validation

A Senior Application Scientist's Guide to Differentiating 3-ethoxy-1-phenyl-1H-pyrazol-5-amine from its Structural Isomers

Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis In the field of medicinal chemistry and drug development, pyrazoles are a cornerstone scaffold, renowned for their wide range of biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis

In the field of medicinal chemistry and drug development, pyrazoles are a cornerstone scaffold, renowned for their wide range of biological activities.[1][2] However, the synthesis of unsymmetrically substituted pyrazoles, such as 3-ethoxy-1-phenyl-1H-pyrazol-5-amine, is often complicated by the formation of regioisomers.[3][4] The condensation of a hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of products where the substituents on the pyrazole ring are arranged differently.

This guide provides a comprehensive, data-driven framework for unambiguously differentiating the target molecule, 3-ethoxy-1-phenyl-1H-pyrazol-5-amine , from its most probable and structurally similar isomer, 5-ethoxy-1-phenyl-1H-pyrazol-3-amine . For researchers engaged in the synthesis and characterization of such compounds, definitive structural elucidation is not merely an academic exercise; it is a critical step for ensuring efficacy, safety, and intellectual property protection. We will explore a multi-technique approach, grounded in the principles of chromatography and spectroscopy, to provide irrefutable structural evidence.

The Core Structural Problem

The primary analytical challenge lies in the subtle, yet critical, difference in the placement of the ethoxy (-OCH₂CH₃) and amine (-NH₂) groups on the pyrazole core. This seemingly minor variation significantly alters the molecule's electronic and steric properties, which can be exploited for differentiation.

G cluster_target Target: 3-ethoxy-1-phenyl-1H-pyrazol-5-amine cluster_isomer Isomer: 5-ethoxy-1-phenyl-1H-pyrazol-3-amine img_target vs_node vs. img_isomer

Caption: Chemical structures of the target compound and its key regioisomer.

An Integrated Analytical Workflow

No single technique can provide absolute certainty in all cases. Therefore, a tiered, orthogonal approach is recommended. This workflow leverages the strengths of separation science and multiple spectroscopic methods to build a comprehensive and self-validating dataset for each putative isomer.

Caption: Integrated workflow for isomer separation and identification.

Part 1: Chromatographic Separation - The First Line of Attack

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the ideal first step to physically separate the isomers.[5][6][7] The separation is based on differential partitioning of the analytes between the mobile phase and the stationary phase, which is influenced by polarity.

Causality: The 3-ethoxy-5-amine isomer, with its primary amine group, is expected to be slightly more polar than the 5-ethoxy-3-amine isomer. This difference in polarity, though subtle, is often sufficient for separation on a well-chosen stationary phase, such as a C18 column in reverse-phase mode.[5]

Experimental Protocol: Reverse-Phase HPLC
  • System: HPLC or UPLC system with UV detector.[5]

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Expected Data and Interpretation

In a reverse-phase system, more polar compounds elute earlier. Therefore, the 3-ethoxy-5-amine isomer is expected to have a shorter retention time (t_R) than the 5-ethoxy-3-amine isomer.

CompoundExpected PolarityExpected Retention Time (t_R)
3-ethoxy-1-phenyl-1H-pyrazol-5-amine More PolarShorter (e.g., 8.5 min)
5-ethoxy-1-phenyl-1H-pyrazol-3-amine Less PolarLonger (e.g., 9.2 min)

Trustworthiness: While retention time provides the first clue, it is not definitive proof. The identity of each peak must be confirmed by co-injecting with a pure, authenticated reference standard, if available. The true confirmation comes from the spectroscopic analysis of the isolated fractions.

Part 2: Mass Spectrometry - Unveiling Fragmentation Fingerprints

Tandem mass spectrometry (MS/MS) provides information about the molecule's connectivity by analyzing its fragmentation pattern upon collision-induced dissociation (CID). While both isomers will have the identical parent mass (m/z 204.11 for [M+H]⁺), their fragmentation pathways may differ.[9][10][11]

Causality: The stability of the fragment ions is dictated by the original position of the substituents. For instance, the loss of ethylene (C₂H₄, 28 Da) from the ethoxy group is a common fragmentation pathway. The subsequent stability of the resulting radical cation may differ between the two isomers, leading to different relative abundances of fragment ions.

Experimental Protocol: LC-MS/MS
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Mode: Product Ion Scan.

  • Parent Mass: m/z 204.11.

  • Collision Energy: Ramped (e.g., 15-40 eV) to observe multiple fragmentation pathways.

Hypothesized Fragmentation and Data Interpretation

The fragmentation of the pyrazole core itself often involves the loss of HCN or N₂.[10] The key differentiating fragments will likely involve the substituents.

fragmentation cluster_target 3-ethoxy-5-amine Isomer cluster_isomer 5-ethoxy-3-amine Isomer M_T [M+H]⁺ m/z 204.11 F1_T [M+H - C₂H₄]⁺ m/z 176.08 M_T->F1_T - C₂H₄ (ethylene) M_I [M+H]⁺ m/z 204.11 F1_I [M+H - C₂H₄]⁺ m/z 176.08 M_I->F1_I - C₂H₄ (ethylene)

Caption: A primary fragmentation pathway common to both isomers.

While the major fragments might be the same, their relative intensities can be the differentiating factor. The electronic environment around the ethoxy group in the 3-position versus the 5-position will influence the ease of ethylene loss.

Ionm/z (Calculated)Expected Relative Intensity (Target)Expected Relative Intensity (Isomer)
[M+H]⁺204.11100%100%
[M+H - C₂H₄]⁺176.08ModerateHigh
[M+H - NH₃]⁺187.11LowModerate
Phenyl Cation77.04HighHigh

Note: These are hypothesized intensities. Actual results may vary and require empirical validation.

Part 3: NMR Spectroscopy - The Definitive Structural Arbiter

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of isomers.[3][12][13] It provides direct evidence of the atomic connectivity within the molecule. Two-dimensional NMR experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are indispensable.[13][14][15]

Causality: The chemical environment of each proton and carbon atom is unique. The electron-donating amine group and the ethoxy group exert different electronic effects on the adjacent pyrazole ring carbons (C3, C4, C5). Furthermore, long-range (2-3 bond) correlations between protons and carbons provide a definitive map of the molecular structure.

Key Differentiating Signals:
  • ¹³C Chemical Shifts: The carbon attached to the oxygen of the ethoxy group (C3 or C5) will have a significantly different chemical shift than the carbon attached to the nitrogen of the amine group. Typically, C-O resonances are further downfield than C-N resonances in aromatic systems.

  • HMBC Correlations: The protons of the ethoxy group (-O-CH₂ -CH₃) will show a 3-bond correlation to the pyrazole carbon they are attached to (C3 or C5). This is the single most definitive experiment.

Experimental Protocol: NMR Analysis
  • Solvent: DMSO-d₆ or CDCl₃.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • HSQC (Heteronuclear Single Quantum Coherence) - To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) - To identify 2- and 3-bond C-H correlations.[12]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) - To identify protons that are close in space (< 5 Å).[1][3][16]

Expected Data and Definitive Correlations
Nucleus3-ethoxy-1-phenyl-1H-pyrazol-5-amine (Target) 5-ethoxy-1-phenyl-1H-pyrazol-3-amine (Isomer)
C3 ~155 ppm (Attached to -OEt)~148 ppm (Attached to -NH₂)
C4 ~85 ppm~88 ppm
C5 ~148 ppm (Attached to -NH₂)~155 ppm (Attached to -OEt)
C4-H ~5.4 ppm~5.6 ppm
-OCH₂- ~4.1 ppm~4.3 ppm

Note: Chemical shifts are estimates and will vary with solvent and concentration.

The crucial HMBC correlation is the link from the ethoxy methylene protons to the pyrazole ring.

hmbc_correlation cluster_target Target: 3-ethoxy-5-amine cluster_isomer Isomer: 5-ethoxy-3-amine img_target H_ethoxy_T -OCH₂- Protons (~4.1 ppm) C3_T C3 (~155 ppm) H_ethoxy_T->C3_T ³J_CH Correlation (Definitive) img_isomer H_ethoxy_I -OCH₂- Protons (~4.3 ppm) C5_I C5 (~155 ppm) H_ethoxy_I->C5_I ³J_CH Correlation (Definitive)

Caption: The key differentiating HMBC correlation for each isomer.

A NOESY experiment can further corroborate the assignment. For the target molecule, a spatial correlation would be expected between the C4-H and the amine protons at C5. For the isomer, a correlation would be expected between the C4-H and the ethoxy protons at C5.[1][17]

Conclusion

Differentiating structural isomers like 3-ethoxy-1-phenyl-1H-pyrazol-5-amine and its 5-ethoxy-3-amine counterpart demands a rigorous and multi-faceted analytical approach. While HPLC provides the initial separation and MS/MS offers clues based on fragmentation, it is the suite of NMR experiments—particularly the 2D HMBC experiment—that delivers the conclusive, irrefutable evidence of atomic connectivity. By integrating these techniques, researchers can confidently assign the correct structure to their synthesized compounds, ensuring data integrity and accelerating the drug development pipeline.

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